PAF C-18:1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13+/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-DDXODTPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inflammatory Mediator PAF C-18:1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a critical role in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. PAF exists as a family of structurally related molecules, with the length and saturation of the alkyl chain at the sn-1 position influencing their biological activity. This technical guide provides an in-depth examination of the mechanism of action of a specific, naturally occurring variant, PAF C-18:1, in the inflammatory response. We will detail its interaction with the PAF receptor (PAFR), delineate the subsequent intracellular signaling cascades, present comparative quantitative data on its biological activity, and provide detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in inflammation research and the development of novel therapeutics targeting the PAF signaling axis.
Introduction to this compound
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is not a single molecular entity but a class of lipids. The common variants, such as C-16:0 PAF, have a saturated 16-carbon alkyl chain at the sn-1 position. This compound is distinguished by an 18-carbon monounsaturated alkyl chain at this position. This structural difference, while subtle, has significant implications for its biological potency and specificity in the inflammatory cascade. Like other PAF molecules, this compound is produced by various cells, including endothelial cells, macrophages, neutrophils, and platelets, in response to inflammatory stimuli.[1] Its primary role is to mediate intercellular interactions by binding to the specific PAF receptor (PAFR), a G-protein coupled receptor (GPCR), on target cells.[2]
Mechanism of Action: Receptor Binding and Intracellular Signaling
The biological effects of this compound are initiated by its binding to the PAFR on the surface of target inflammatory cells. This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 and Gi families.[3]
The Gq/11 Pathway: Calcium Mobilization and PKC Activation
Activation of the Gq alpha subunit stimulates the effector enzyme Phospholipase C-β (PLC-β).[3][4] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG , along with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[6]
This rapid and transient increase in intracellular calcium is a critical event in mediating many of PAF's pro-inflammatory effects, including cellular activation, degranulation, and the production of other inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PAF receptor activation is a potent trigger for the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.[7] This activation can be Ras-independent and is crucial for gene expression and cell proliferation.[6][8] One mechanism involves PAF-induced transcriptional activation of LAMTOR3, a scaffolding protein that facilitates the assembly and hyperphosphorylation of the MEK-ERK module.[9] The activation of ERK and other MAPKs like p38 leads to the phosphorylation of various transcription factors, ultimately altering the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Regulation
The transcription factor NF-κB is a master regulator of inflammation.[10] PAF signaling can lead to the activation of NF-κB.[11][12] This occurs downstream of the primary signaling events, where activated kinases (such as those in the MAPK pathway) can phosphorylate the inhibitory IκB proteins, targeting them for degradation.[13] This releases the NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory response.
Quantitative Data on Biological Activity
The biological potency of this compound varies depending on the specific inflammatory cell type and response being measured. It exhibits distinct activity profiles when compared to the more extensively studied PAF C-16:0 and C-18:0 variants.
Receptor Binding Affinity
Direct, comparative equilibrium dissociation constant (Kd) values for this compound are not consistently reported in the literature. However, studies on PAFR binding with various ligands provide context. For instance, high-affinity binding sites for [3H]C16-PAF have been demonstrated in guinea pig lung membranes with a Kd of approximately 2.6 nM.[14] It is generally understood that variations in the sn-1 alkyl chain length and saturation lead to differing degrees of affinity for the PAFR, which in turn modulates the biological response.[15]
Table 1: PAF Receptor Binding Affinity (Representative Data)
| Ligand | Tissue/Cell Type | Kd (nM) | Reference |
|---|---|---|---|
| [3H]C16-PAF | Guinea Pig Lung Membranes | 2.6 ± 0.4 | [14] |
| [3H]C16-PAF | Rat Peritoneal PMNs | 4.74 ± 2.59 | [16] |
| L-659,989 (Antagonist) | Rabbit Platelet Membranes | 1.60 ± 0.20 | [17] |
| 52770 RP (Antagonist) | Rabbit Platelet Membranes | 7.6 | [18] |
Chemotactic Potency
Chemotaxis, the directed migration of immune cells towards a chemical stimulus, is a hallmark of the inflammatory response. The potency of different PAF species in inducing this migration varies significantly between cell types.
-
Neutrophils: For human neutrophils, the rank order of chemotactic potency is C16:0 > C18:0 > C18:1. This compound is demonstrably less potent at inducing neutrophil migration compared to PAF C-16:0.[1]
-
Eosinophils: In contrast, this compound is equipotent to both C-16:0 and C-18:0 in promoting eosinophil migration.[1] This suggests a cell-type-specific recognition or response to the different molecular species of PAF.
Table 2: Comparative Chemotactic Activity of PAF Species
| PAF Species | Target Cell | Relative Potency | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Neutrophils | Less Potent | Less effective at inducing migration than C16:0. | [1] |
| PAF C-16:0 | Neutrophils | Most Potent | Induces migration at lower doses than C18 variants. | [1] |
| This compound | Eosinophils | Equipotent | Induces migration to a similar degree as C16:0/C18:0. | [1] |
| PAF C-16:0 | Eosinophils | Equipotent | All species tested induced equivalent migration. |[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils in response to a chemoattractant gradient.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.
-
Cell Preparation: Resuspend purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1-2 x 10^6 cells/mL. For quantification, cells can be labeled with a fluorescent dye like Calcein-AM or radio-labeled with 51Cr.
-
Assay Assembly: Use a multi-well chemotaxis chamber (Boyden chamber) with two compartments separated by a porous polycarbonate membrane (typically 3-5 µm pore size).
-
Loading Chambers: Add the chemoattractant solution (this compound at various concentrations, from 10^-11 to 10^-6 M) to the lower wells of the chamber. Add the neutrophil suspension to the upper wells. Include a negative control (buffer only) and a positive control (e.g., fMLP or PAF C-16:0).
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 30 to 90 minutes.
-
Quantification: After incubation, remove the upper chamber. Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the migrated cells and measuring the fluorescence (for Calcein-AM) in a plate reader or radioactivity (for 51Cr) in a gamma counter.
-
Data Analysis: Express results as a chemotactic index (fold increase in migration over the negative control) or as the percentage of total cells that migrated. Plot dose-response curves to determine the EC50 value.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This ratiometric fluorescence assay measures changes in intracellular free calcium concentration ([Ca2+]i) upon cell stimulation.
Methodology:
-
Cell Preparation: Plate adherent cells (e.g., endothelial cells) on glass coverslips or in black-walled, clear-bottom microplates. For suspension cells (e.g., neutrophils), they can be used directly.
-
Dye Loading: Prepare a loading buffer (e.g., HBSS with 1-2.5 mM probenecid (B1678239) to prevent dye leakage). Prepare a 2-5 µM Fura-2 AM loading solution in the buffer. Incubate cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing and De-esterification: After loading, wash the cells twice with fresh loading buffer to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Fluorescence Measurement: Place the coverslip or microplate into a fluorescence imaging system or a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Stimulation and Recording: Begin recording baseline fluorescence. Excite the cells alternately at ~340 nm and ~380 nm, and measure the emission at ~510 nm. After establishing a stable baseline, add this compound (or other agonists) and continue recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is directly proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.
MAPK/ERK Activation Assay (Western Blot)
This immunoassay detects the activation of ERK by measuring its phosphorylation state.
Methodology:
-
Cell Culture and Stimulation: Culture cells (e.g., HUVECs, neutrophils) to the desired confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. Stimulate the cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: After stimulation, place the plate on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Normalize protein samples to the same concentration. Denature the samples by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that detects total ERK1/2.
-
Data Analysis: Use densitometry software to quantify the band intensities. Express the results as the ratio of p-ERK to total ERK.
Conclusion and Future Directions
This compound is an important, naturally occurring lipid mediator with a distinct profile of activity in the inflammatory response. While it shares the core signaling mechanisms of other PAF species through the PAFR, its reduced potency in neutrophil chemotaxis and equipotency in eosinophil migration highlight a layer of functional specificity determined by its sn-1 alkyl chain. This differential activity underscores the complexity of the PAF signaling system and suggests that targeting specific PAF species or their downstream pathways could offer more refined therapeutic strategies for inflammatory diseases.
Future research should focus on obtaining precise receptor binding kinetics for this compound to better correlate structure with affinity. Furthermore, exploring the full transcriptomic and proteomic consequences of cell stimulation with this compound versus other PAF variants will provide a more complete picture of its unique role in health and disease, paving the way for the development of highly selective modulators of the PAF pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of phospholipase C pathway and level of Gq alpha/G11 alpha in rat myometrium during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PAF-mediated MAPK signaling hyperactivation via LAMTOR3 induces pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of receptors for platelet-activating factor in guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of platelet-activating factor (PAF) receptor by specific binding of [3H]L-659,989, a PAF receptor antagonist, to rabbit platelet membranes: possible multiple conformational states of a single type of PAF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PAF binding sites. Characterization by [3H]52770 RP, a pyrrolo[1,2-c]thiazole derivative, in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of PAF C-18:1 in Neutrophil Chemotaxis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils, the most abundant leukocytes in human circulation, are the vanguard of the innate immune system, rapidly migrating to sites of inflammation or infection in a process known as chemotaxis.[1] This directed migration is orchestrated by a class of chemoattractants, which includes lipids, chemokines, and bacterial products.[2][3] Among the most potent lipid chemoattractants is the Platelet-Activating Factor (PAF) family.[4]
PAF is a unique class of phospholipids (B1166683) characterized by an acetyl group at the sn-2 position, which signals at extremely low concentrations through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[5] While PAF C-16:0 is the most studied variant, other endogenous molecular species exist, including PAF C-18:1. This guide provides an in-depth examination of the role of this compound in neutrophil chemotaxis, detailing the underlying signaling pathways, quantitative comparisons, and the experimental protocols used for its study. This compound is a naturally occurring phospholipid that plays a role in inflammatory responses and is a known chemoattractant that induces human neutrophil chemotaxis.[6][7]
This compound Signaling in Neutrophil Chemotaxis
The chemotactic response of neutrophils to this compound is mediated by the PAF receptor (PAFR), a seven-transmembrane GPCR.[8] Binding of this compound to the PAFR initiates a cascade of intracellular signaling events, primarily through the activation of Gq and Gi proteins, leading to cytoskeletal reorganization and directed cell movement.[9] The key signaling axes involved are the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
G-Protein Coupling and PLC/PKC Activation
Upon ligand binding, the PAFR activates heterotrimeric G-proteins. The Gq alpha subunit activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8][9]
-
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][10] This calcium influx is a crucial signal for various cellular processes, including the activation of downstream kinases and cytoskeletal dynamics.
-
DAG , along with the increased intracellular Ca2+, activates isoforms of Protein Kinase C (PKC).[2][8][11] PKC, in turn, phosphorylates a multitude of target proteins that contribute to the chemotactic response.[2]
PI3K/Akt/mTOR Pathway Activation
The Gβγ subunits released from the activated G-protein can directly activate Class IB phosphoinositide 3-kinases (PI3Ks).[12] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[13] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B).[14]
This membrane recruitment is critical for the full activation of Akt, which involves phosphorylation by other kinases.[14] Activated Akt is a central node in the signaling network, influencing cell survival, proliferation, and migration. In the context of chemotaxis, a key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR).[15] The PI3K/Akt/mTOR signaling pathway is known to be crucial for neutrophil functions including migration.[14][15]
Downstream Effectors and Cytoskeletal Dynamics
Both the PLC/PKC and PI3K/Akt pathways converge on the regulation of the actin cytoskeleton, which is essential for cell polarization and migration. This includes the activation of small GTPases like Rac and RhoA, which control actin polymerization at the leading edge and contraction at the trailing edge of the migrating neutrophil.[13] The MAPK/ERK pathway can also be activated downstream of PAFR, contributing to various neutrophil responses.[16][17] Studies in bovine neutrophils have shown that PAF-induced activation of ERK1/2 is dependent on the PI3K pathway.[16][18]
Quantitative Data on this compound-Induced Chemotaxis
A critical aspect of understanding this compound's role is its potency relative to other PAF molecular species. Research indicates that the structure of the fatty acid at the sn-1 position influences the biological activity. This compound is reported to be less potent in inducing neutrophil chemotaxis compared to PAF C-16:0 and PAF C-18:0.[7] However, it is equipotent to these other forms in promoting the migration of eosinophils.[7] This suggests a degree of cell-type specificity in the response to different PAF variants.
| PAF Molecular Species | Relative Potency in Neutrophil Chemotaxis | Relative Potency in Eosinophil Migration | Reference |
| PAF C-16:0 | High | High | [7] |
| PAF C-18:0 | High | High | [7] |
| This compound | Lower than C-16:0 and C-18:0 | Equipotent to C-16:0 and C-18:0 | [7] |
Experimental Protocols
Studying the effects of this compound on neutrophil chemotaxis requires robust and reproducible experimental methodologies. The following sections detail the core protocols for neutrophil isolation and chemotaxis measurement.
Human Neutrophil Isolation
To obtain a pure and viable neutrophil population for in vitro studies, density gradient centrifugation is the most common method.[1][20][21] This technique separates cells from whole blood based on their density.
Protocol: Density Gradient Centrifugation
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA, heparin).[20] Neutrophils should be processed and used within 2-4 hours of collection due to their short lifespan.[1]
-
Layering: Carefully layer the whole blood over a density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500, or Ficoll-Paque) in a centrifuge tube.[20][22][23] A slow layering process is critical to avoid mixing the blood and the medium.[20]
-
Centrifugation: Centrifuge the tubes at approximately 500 x g for 30-35 minutes at room temperature.[20] This separates the blood into distinct layers, with the neutrophil layer situated below the mononuclear cells and above the red blood cells (RBCs).[20]
-
Harvesting: Carefully aspirate and discard the upper layers (plasma, monocytes). Pipette out the neutrophil layer and transfer it to a new tube.[20]
-
RBC Lysis: The harvested neutrophil fraction is often contaminated with erythrocytes. To remove them, resuspend the cell pellet in a hypotonic red cell lysis buffer for a short period (e.g., 45 seconds), followed by the addition of a hypertonic solution to restore isotonicity.[20][22]
-
Washing & Resuspension: Centrifuge the cells, discard the supernatant, and wash the neutrophil pellet with a suitable buffer (e.g., HBSS).[20] Finally, resuspend the purified neutrophils in the desired experimental buffer, count them, and adjust to the required concentration. This method typically yields a neutrophil population of >95% purity and viability.[1][20]
Neutrophil Chemotaxis Assay
The Boyden chamber or Transwell® assay is a widely used method to quantify neutrophil chemotaxis in vitro.[23][24] It measures the migration of cells across a porous membrane towards a chemoattractant gradient.
Protocol: Transwell® Chemotaxis Assay
-
Chamber Setup: Use a multi-well plate with Transwell® inserts. The inserts contain a microporous membrane (typically 3.0-5.0 µm pore size for neutrophils) that separates an upper and a lower chamber.[23]
-
Chemoattractant Loading: Add the experimental medium containing the chemoattractant (e.g., this compound at various concentrations) to the lower chamber of the wells. A negative control (medium only) should be included.
-
Cell Seeding: Resuspend the isolated neutrophils in serum-free medium and seed them into the upper chamber of the Transwell® inserts.[23]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow the neutrophils to migrate through the membrane pores towards the chemoattractant.
-
Quantification of Migration: After incubation, remove the inserts. The number of neutrophils that have migrated into the lower chamber can be quantified. A common method is to measure the ATP content of the cells in the lower chamber using a luminescent assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable migrated cells.[23] Alternatively, cells can be fixed, stained, and counted using microscopy.
Conclusion and Future Directions
This compound is an active chemoattractant for human neutrophils, engaging the PAFR to initiate signaling through the canonical PLC/PKC and PI3K/Akt pathways. Quantitative data indicates that it is less potent than its C-16:0 and C-18:0 counterparts in stimulating neutrophil migration, highlighting a structural-functional relationship that warrants further investigation. This differential activity could have significant physiological implications, potentially allowing for finer control over the inflammatory response.
For drug development professionals, the PAFR remains a compelling therapeutic target for inflammatory diseases.[9] Understanding the nuanced signaling and functional outcomes elicited by different endogenous PAF species, such as this compound, is critical. Future research should focus on elucidating the precise molecular interactions that account for the observed potency differences and exploring whether specific PAF variants are associated with distinct pathological conditions. This knowledge could pave the way for the development of more selective PAFR modulators that can target pathological inflammation while preserving essential immune functions.
References
- 1. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Functions of the PLC/PKC/PKD Signaling Axis in G Protein-Coupled Receptor-Mediated Chemotaxis of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Subcellular Localization of the Receptor for Platelet-Activating Factor in Neutrophils Affects Signaling and Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the platelet-activating factor interaction with protein kinase C in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Akt isoforms differentially regulate neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 16. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring neutrophil speed and directionality during chemotaxis, directly from a droplet of whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. akadeum.com [akadeum.com]
- 22. clinmedjournals.org [clinmedjournals.org]
- 23. criver.com [criver.com]
- 24. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to PAF C-18:1: Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1 is a naturally occurring ether phospholipid that plays a significant role in a variety of physiological and pathological processes, most notably in the inflammatory cascade. As a potent lipid mediator, it exerts its effects through the activation of a specific G-protein coupled receptor, the PAF receptor (PAFR). This technical guide provides a comprehensive overview of the core aspects of PAF C-18:1, including its chemical structure, physicochemical properties, and its intricate signaling pathways, with a particular focus on its role in eosinophil activation. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are also presented to facilitate further research and drug development efforts in this field.
Introduction
Platelet-Activating Factor (PAF) encompasses a family of potent, biologically active ether phospholipids. The specific molecular species, this compound, is characterized by an 18-carbon monounsaturated alkyl chain at the sn-1 position and an acetyl group at the sn-2 position of the glycerol (B35011) backbone.[1][2] It is produced by various cell types, including inflammatory cells, upon stimulation and is a key player in intercellular signaling.[3][4] this compound is known to be involved in platelet aggregation, vasodilation, and inflammatory responses.[3][5] Its role as a chemoattractant, particularly for eosinophils, makes it a molecule of significant interest in the study of allergic and inflammatory diseases.[3][6][7] Understanding the precise structure, properties, and signaling mechanisms of this compound is crucial for the development of targeted therapeutic interventions.
Structure and Physicochemical Properties
This compound, or 1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine, is a glycerophospholipid with a distinct chemical structure that dictates its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₆NO₇P | [3] |
| Molecular Weight | 549.7 g/mol | [3] |
| CAS Number | 85966-90-1 | [3] |
| Appearance | Solid or Colorless oil | [8] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [2] |
| logP | 7.89 | [1] |
| Topological Polar Surface Area | 94.12 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
Biological Functions and Comparative Potency
This compound is a potent agonist of the PAF receptor, a G-protein coupled receptor (GPCR).[1][3] Its biological effects are mediated through the activation of this receptor, leading to a cascade of intracellular signaling events. A primary and well-documented function of this compound is its role as a chemoattractant for eosinophils, a type of white blood cell implicated in allergic inflammation and parasitic infections.[3][9][10]
The biological potency of PAF is highly dependent on the length and saturation of the alkyl chain at the sn-1 position. Comparative studies have revealed differences in the activity of various PAF molecular species.
Table 2: Comparative Potency of PAF Isoforms in Eosinophil and Neutrophil Activation
| PAF Isoform | Relative Potency in Eosinophil Migration | Relative Potency in Neutrophil Chemotaxis | Reference |
| PAF C-16:0 | Equipotent to this compound | More potent than this compound | [3] |
| PAF C-18:0 | Less potent than PAF C-16:0 and C-18:1 | Less potent than PAF C-16:0 and C-18:1 | [3] |
| This compound | Equipotent to PAF C-16:0 | Less potent than PAF C-16:0 | [3] |
Note: The maximal chemotactic response for the densest population of human blood eosinophils is evoked by 1 nM of PAF C-16:0.[11]
Signaling Pathways of this compound in Eosinophils
The binding of this compound to its receptor on eosinophils triggers a complex network of intracellular signaling pathways, culminating in cellular responses such as chemotaxis, degranulation, and superoxide (B77818) anion production.[1][3][12] The signaling cascade involves both pertussis toxin (PTX)-sensitive and -resistant G-proteins, indicating the involvement of different Gα subunits.[1][3]
The initial, transient phase of eosinophil activation is mediated by PTX-sensitive G-proteins (likely Gαi), while the sustained phase is dependent on PTX-resistant G-proteins (such as Gαq) and requires cellular adhesion.[1][3] A key downstream effector is Phospholipase C (PLC), which, upon activation, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15] IP3 stimulates the release of intracellular calcium (Ca2+), a critical second messenger for cell migration.[2][16][17] The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, also plays a role in eosinophil activation.[18][19][20]
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a method for the isolation of highly purified eosinophils from human peripheral blood using dextran (B179266) sedimentation followed by Percoll density gradient centrifugation and negative selection.[8][21][22][23]
Materials:
-
Whole blood collected in EDTA-containing tubes
-
4.5% Dextran in Phosphate-Buffered Saline (PBS)
-
PBS with 2 mM EDTA
-
Percoll
-
10x Hank's Balanced Salt Solution (HBSS)
-
Sterile water
-
Anti-CD16 magnetic microbeads
-
MACS columns and magnet
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Diff-Quik stain
-
Trypan blue solution
Procedure:
-
Mix one part of 4.5% Dextran solution with five parts of whole blood and allow erythrocytes to sediment for 30-60 minutes at room temperature.
-
Collect the leukocyte-rich plasma (upper layer) and mix it 1:1 with PBS containing 2 mM EDTA.
-
Carefully layer 25 mL of the cell suspension onto a discontinuous Percoll gradient (prepared by mixing 1.5 mL 10x HBSS, 9.5 mL Percoll, and 4.5 mL sterile water).
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing mononuclear cells and neutrophils. Collect the granulocyte pellet at the bottom.
-
Lyse contaminating red blood cells by hypotonic lysis if necessary.
-
Resuspend the granulocyte pellet and incubate with anti-CD16 magnetic microbeads (to label neutrophils) for 30 minutes at 4°C.
-
Pass the cell suspension through a MACS column placed in a magnetic field. Eosinophils will pass through the column (negative selection), while neutrophils will be retained.
-
Collect the eluted eosinophils. Assess purity using cytospin and Diff-Quik staining, and viability using trypan blue exclusion. Purity should be >95% and viability >98%.
-
Resuspend the purified eosinophils in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin for use in subsequent assays.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][23][24][25][26][27][28][29]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Deuterated PAF internal standard (e.g., PAF C-16:0-d4)
-
Water (HPLC grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or cell suspension, add a known amount of deuterated PAF internal standard.
-
Perform a lipid extraction using the Folch method: add chloroform and methanol to the sample in a ratio of 2:1 (v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove hydrophilic impurities.
-
Elute the PAF-containing fraction with a less polar solvent (e.g., methanol or acetonitrile).
-
Dry the eluted fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the purified sample in the mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Perform detection using an ESI source in positive ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound (m/z 550.4), a common product ion is the phosphocholine (B91661) headgroup (m/z 184.1).
-
Table 3: Example LC-MS/MS Parameters for PAF Analysis
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | e.g., 550.4 -> 184.1 |
| MRM Transition (Internal Std) | e.g., 528.4 -> 184.1 (for PAF C-16:0-d4) |
Note: Specific MRM transitions and chromatography conditions should be optimized for the instrument in use.
Eosinophil Migration Assay (Boyden Chamber)
This protocol describes the use of a modified Boyden chamber (or Transwell) assay to measure the chemotactic response of purified eosinophils to this compound.[11][30][31][32][33][34][35]
Materials:
-
Purified human eosinophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of this compound and perform serial dilutions in chemotaxis buffer to create a concentration gradient.
-
Add the different concentrations of this compound to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Place the polycarbonate membrane inserts into the wells, creating an upper and a lower chamber.
-
Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the eosinophil suspension to the upper chamber of each insert.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the migrated cells with a suitable stain like Diff-Quik.
-
Mount the membranes on glass slides and count the number of migrated cells in several high-power fields using a light microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship and calculate the EC₅₀ value.
Conclusion
This compound is a critical lipid mediator with potent pro-inflammatory properties, particularly in the context of eosinophil-driven inflammation. Its specific chemical structure dictates its interaction with the PAF receptor and the subsequent activation of complex intracellular signaling cascades. A thorough understanding of these pathways, coupled with robust and reproducible experimental methodologies, is essential for advancing our knowledge of inflammatory diseases and for the development of novel therapeutic strategies targeting the PAF system. This guide provides a foundational resource for researchers dedicated to unraveling the multifaceted roles of this compound in health and disease.
References
- 1. Platelet-activating factor activates two distinct effector pathways in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling during chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Evidence for two platelet activating factor receptors on eosinophils: dissociation between PAF-induced intracellular calcium mobilization degranulation and superoxides anion generation in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Regulation of eosinophil function by phosphatidylinositol-specific PLC and cytosolic PLA(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eosinophil chemotactic activity of topical PAF on the human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotactic effect of PAF-acether on peritoneal eosinophils from normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential human eosinophil chemotactic activity of the platelet-activating factor (PAF) 1-0-hexadecyl-2-acetyl-sn-glyceryl-3-phosphocholine (AGEPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Transmembrane Signalling Mechanisms in Eosinophils: Evidence for Two Functionally Distinct Receptors for Platelet-Activating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Chemotaxis of newt eosinophils: calcium regulation of chemotactic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eosinophil-derived cytokines in health and disease: unraveling novel mechanisms of selective secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cincinnatichildrens.org [cincinnatichildrens.org]
- 22. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.stemcell.com [cdn.stemcell.com]
- 24. researchgate.net [researchgate.net]
- 25. osti.gov [osti.gov]
- 26. test.shwhir.com [test.shwhir.com]
- 27. Emerging Role of Phospholipase-Derived Cleavage Products in Regulating Eosinophil Activity: Focus on Lysophospholipids, Polyunsaturated Fatty Acids and Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 35. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of PAF C-18:1 with the PAF Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1) isoform of Platelet-Activating Factor and its G-protein coupled receptor (PAFR). This document details the binding kinetics, downstream signaling cascades, and methodologies for studying this critical interaction, which plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.
Quantitative Data Summary
The binding affinity and functional potency of PAF isoforms are crucial for understanding their biological activity. While 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-16:0) is generally considered the most potent endogenous ligand for the PAF receptor, this compound also demonstrates significant activity. The following tables summarize the available quantitative data for the interaction of these two major PAF isoforms with the PAF receptor. It is important to note that direct comparative studies are limited, and these values are compiled from various sources.
| Ligand | Receptor Source | Assay Type | Dissociation Constant (Kd) | Reference |
| PAF (general) | Human Platelets | Radioligand Binding | 37 ± 13 nM | [1][2] |
| [3H]PAF | Rabbit Platelet Membranes | Radioligand Binding | 8.5 nM | [3] |
| PAF (general) | Microsomal Fraction | Radioligand Binding | 22.5 ± 1.7 pM | [4] |
Table 1: Comparative Binding Affinities (Kd) of PAF Isoforms for the PAF Receptor. This table presents the dissociation constants (Kd) for PAF and its isoforms from various experimental systems. Lower Kd values indicate higher binding affinity.
| Ligand | Biological System | Assay | EC50 | Reference |
| Acyl-LPA (18:1) | Human Platelets | Platelet Shape Change | 7 ± 4 nM | [5] |
| PAF | Washed Rabbit Platelets | Platelet Aggregation | 29.59 x 10-11 M | [6] |
Table 2: Comparative Functional Potencies (EC50) of PAF Isoforms. This table summarizes the half-maximal effective concentrations (EC50) for PAF-induced biological responses. Lower EC50 values indicate greater potency.
Signaling Pathways
Upon binding of this compound, the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary coupling is through Gq/11 and Gi/o proteins, leading to the activation of multiple downstream effector pathways.
Gq/11 Mediated Phosphoinositide Turnover and Calcium Mobilization
Activation of the Gq/11 pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Gi/o and β-arrestin Mediated MAPK/ERK Pathway Activation
The PAF receptor can also couple to Gi/o proteins and recruit β-arrestins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This involves a series of sequential phosphorylations, starting from the activation of Ras and Raf, which then phosphorylate and activate MEK (MAPK/ERK Kinase). Activated MEK, in turn, phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, influencing cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled PAF ligand (e.g., [3H]-PAF) for binding to the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
[3H]-PAF (Radioligand)
-
Unlabeled this compound and PAF C-16:0
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the PAF receptor according to standard protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Binding Buffer
-
50 µL of various concentrations of unlabeled this compound or PAF C-16:0 (competitor)
-
50 µL of [3H]-PAF at a fixed concentration (typically at or below its Kd)
-
100 µL of membrane suspension (containing 50-120 µg of protein)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PAF against the log concentration of the unlabeled competitor. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation of the PAF receptor with this compound, typically using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the PAF receptor (adherent or suspension)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound and PAF C-16:0
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127). Remove the culture medium from the cells and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. After the final wash, leave a final volume of 100 µL of Assay Buffer in each well.
-
Baseline Reading: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Stimulation and Measurement: Add various concentrations of this compound or PAF C-16:0 to the wells and immediately begin kinetic fluorescence readings for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response can be normalized to the baseline (ΔF/F0). Plot the normalized response against the log concentration of the agonist to determine the EC50 value.
Western Blot for ERK Phosphorylation
This method is used to detect the phosphorylation of ERK1/2, a key downstream event in the PAF receptor signaling cascade.
Materials:
-
Cells expressing the PAF receptor
-
Serum-free cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours or overnight.
-
Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and then add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an anti-t-ERK antibody.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The level of ERK activation is expressed as the ratio of p-ERK to t-ERK.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchrepository.ul.ie [researchrepository.ul.ie]
- 3. PAF binding sites. Characterization by [3H]52770 RP, a pyrrolo[1,2-c]thiazole derivative, in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Assessment of the in Vitro Antithrombotic Properties of Sardine (Sardina pilchardus) Fillet Lipids and Cod Liver Oil [mdpi.com]
A Technical Guide to the Cellular Sources and Production of PAF C18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its diverse functions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). PAF is not a single molecular entity but rather a family of structurally related molecules, with the C18:1 variant, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, being a significant, naturally occurring species. Understanding the cellular origins and the intricate biochemical pathways governing the synthesis of PAF C18:1 is paramount for developing targeted therapeutic interventions for a range of inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of the cellular sources, biosynthetic pathways, and regulatory mechanisms of PAF C18:1 production, supplemented with detailed experimental protocols and quantitative data.
Cellular Sources of PAF C18:1
A wide variety of inflammatory and immune cells are capable of producing PAF, including PAF C18:1, upon appropriate stimulation.[2] The primary cellular sources include:
-
Neutrophils: These are key players in the innate immune system and are significant producers of PAF, including the C18:1 variant, in response to inflammatory stimuli.[3]
-
Macrophages: These phagocytic cells generate PAF upon activation by stimuli such as lipopolysaccharide (LPS).[4]
-
Endothelial Cells: The lining of blood vessels can produce and display PAF on their surface, contributing to leukocyte adhesion and vascular permeability.[5][6]
-
Platelets: While being a primary target of PAF action, platelets themselves can also synthesize PAF, amplifying thrombotic and inflammatory responses.[2]
-
Monocytes: These precursors to macrophages are also capable of PAF synthesis.[2]
-
Eosinophils, Basophils, and Mast Cells: These cells, primarily involved in allergic and anti-parasitic responses, are also recognized sources of PAF.
The production of PAF C18:1 is tightly regulated and typically occurs in response to specific stimuli, ensuring that its potent biological activities are localized and transient.
Biosynthesis of PAF C18:1
The synthesis of PAF C18:1, like other PAF species, proceeds through two distinct enzymatic pathways: the remodeling pathway and the de novo pathway . The remodeling pathway is the primary route for rapid, stimulus-induced PAF production during inflammatory events, while the de novo pathway is thought to contribute to the maintenance of basal PAF levels.[2]
The Remodeling Pathway
The remodeling pathway is a two-step process that utilizes existing membrane phospholipids (B1166683) as precursors.
-
Phospholipase A2 (PLA2) Activation: Upon cellular stimulation by inflammatory agonists, there is an increase in intracellular calcium concentration which activates phospholipase A2 (PLA2).[7] PLA2 hydrolyzes the fatty acid at the sn-2 position of an ether-linked phospholipid, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, to yield lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine).
-
Acetylation by LPCATs: The resulting lyso-PAF is then acetylated at the sn-2 position by the enzyme acetyl-CoA:lyso-PAF acetyltransferase, which is now known to be catalyzed by Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) and/or LPCAT2.[1] This reaction uses acetyl-CoA as the acetyl donor and results in the formation of PAF. LPCAT2 is particularly important in inflammatory cells and its activity is upregulated in response to inflammatory stimuli like LPS.[1]
The De Novo Pathway
The de novo pathway synthesizes PAF from simpler precursors and is generally considered to be responsible for constitutive PAF production.
-
Formation of 1-O-Alkyl-2-Acetyl-sn-Glycerol: This pathway begins with 1-O-alkyl-sn-glycerol, which is acetylated at the sn-2 position to form 1-O-alkyl-2-acetyl-sn-glycerol.
-
Phosphocholine (B91661) Transfer: The final step is catalyzed by a dithiothreitol (B142953) (DTT)-insensitive cholinephosphotransferase, which transfers a phosphocholine group from CDP-choline to 1-O-alkyl-2-acetyl-sn-glycerol, yielding PAF.[8] The regulation of this pathway is thought to be controlled at the level of CTP:phosphocholine cytidylyltransferase, which produces the CDP-choline substrate.[1]
Regulation of PAF C18:1 Production
The synthesis of PAF C18:1 is tightly controlled by various signaling pathways initiated by a range of stimuli.
Signaling Pathways
-
Calcium Signaling: A rise in intracellular calcium ([Ca2+]i) is a critical early event in the activation of PLA2, the rate-limiting enzyme in the remodeling pathway.[7] Stimuli such as thrombin and the calcium ionophore A23187 trigger a rapid influx of extracellular calcium and release from intracellular stores, leading to PLA2 activation and subsequent PAF synthesis.[6][9]
-
Tumor Necrosis Factor-alpha (TNF-α) Signaling: The pro-inflammatory cytokine TNF-α is a potent inducer of PAF synthesis in various cell types, including endothelial cells and adipocytes.[5][10] TNF-α can induce the expression of enzymes involved in PAF biosynthesis, such as acetyltransferase.[11] The signaling cascade downstream of the TNF receptor (TNFR1) involves the recruitment of adaptor proteins like TRADD and TRAF2, leading to the activation of transcription factors such as NF-κB, which can regulate the expression of genes involved in inflammation and PAF synthesis.[12]
Quantitative Data on PAF C18:1 Production
The amount of PAF C18:1 produced varies depending on the cell type, the nature of the stimulus, and the duration of stimulation.
| Cell Type | Stimulus | PAF C18:1 Produced (fmol/10^6 cells) | Reference |
| Human Neutrophils | Unstimulated | 125 | [13] |
| Human Neutrophils | A23187 (2.5 µM) | 9,948 | [13] |
| Cell Type | Stimulus | Total PAF Produced (dpm) | Reference |
| Human Umbilical Artery Endothelial Cells (HUAEC) | Unstimulated | 790 ± 108 | [14] |
| Human Umbilical Artery Endothelial Cells (HUAEC) | Thrombin | 3380 ± 306 | [14] |
Note: The data for HUAEC represents total PAF and is not specific to the C18:1 variant.
Experimental Protocols
Lipid Extraction from Cells
A robust lipid extraction method is crucial for the accurate quantification of PAF C18:1.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., d4-16:0 PAF)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Protocol:
-
Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) and then add 1 ml of ice-cold methanol. Scrape the cells and transfer the suspension to a glass tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in 1 ml of ice-cold methanol.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., d4-16:0 PAF) to each sample to account for extraction losses.[13]
-
Phase Separation: Add 2 ml of chloroform to the methanol suspension. Vortex the mixture vigorously for 1 minute. Add 0.8 ml of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of mobile phase (e.g., methanol/water/acetonitrile) for analysis by HPLC-MS/MS.[13]
Quantification of PAF C18:1 by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of PAF C18:1.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., Phenomenex Onyx monolithic C-18).[13]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions (example):
-
Mobile Phase A: Methanol/water/acetonitrile (57/23/20, v/v/v) with 10 mM ammonium (B1175870) acetate (B1210297).[13]
-
Mobile Phase B: Methanol with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate PAF C18:1 from other lipid species.
-
Flow Rate: 0.2-0.4 ml/min.
-
Column Temperature: 40°C.
MS/MS Conditions (example for negative ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Selected Reaction Monitoring (SRM): Monitor the transition of the acetate adduct of PAF C18:1 to a specific product ion. For example, a unique product ion representing the loss of methyl acetate from the polar head group can be utilized.[13]
-
Collision Energy: Optimize for the specific transition.
Quantification:
-
Generate a standard curve using known concentrations of a PAF C18:1 standard.
-
Calculate the concentration of PAF C18:1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Phospholipase A2 (PLA2) Activity Assay
This assay measures the activity of PLA2, the enzyme that initiates the remodeling pathway of PAF synthesis.
Principle:
This protocol describes a titrimetric assay that measures the release of fatty acids from a lecithin (B1663433) emulsion.
Materials:
-
Lecithin (e.g., from soybean)
-
Calcium Chloride (CaCl2)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH), standardized solution
-
pH meter or automatic titrator
-
Cell lysate or purified enzyme
Protocol:
-
Substrate Preparation: Prepare a lecithin emulsion by sonicating lecithin in a buffer containing NaCl and CaCl2.[15]
-
Assay Reaction: In a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9), add the lecithin emulsion.
-
Blank Rate: Determine the blank rate by titrating the emulsion with a standardized NaOH solution to maintain the pH for a set period before adding the enzyme.
-
Enzyme Addition: Add the cell lysate or purified PLA2 to initiate the reaction.
-
Titration: Continuously titrate the reaction mixture with NaOH to maintain a constant pH. The rate of NaOH addition is proportional to the rate of fatty acid release and thus, PLA2 activity.
-
Calculation: Calculate the enzyme activity based on the rate of NaOH consumption, after subtracting the blank rate. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.[15]
LPCAT2 Activity Assay
The activity of LPCAT2, the enzyme responsible for the final step in the remodeling pathway, can be measured using commercially available ELISA kits or by radiolabeling assays.
Principle (ELISA):
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of LPCAT2 protein in a sample, which can be an indicator of its activity.
General Protocol (based on commercial kits):
-
Sample Preparation: Prepare cell lysates according to the kit's instructions.
-
Coating: A microplate is pre-coated with an antibody specific for LPCAT2.
-
Incubation: Samples and standards are added to the wells and incubated. LPCAT2 present in the sample binds to the antibody.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated avidin.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader, and the concentration of LPCAT2 is determined by comparison to a standard curve.
Conclusion
PAF C18:1 is a crucial lipid mediator produced by a variety of immune and inflammatory cells, primarily through the remodeling pathway upon cellular activation. Its synthesis is tightly regulated by complex signaling networks, highlighting its importance in inflammatory and thrombotic processes. The detailed methodologies provided in this guide offer a framework for the accurate quantification and study of PAF C18:1 and its biosynthetic enzymes. A thorough understanding of the cellular sources and production mechanisms of PAF C18:1 is essential for the development of novel therapeutic strategies targeting PAF-mediated pathologies. Further research focusing on the specific contribution of PAF C18:1 in different disease models will be critical in elucidating its precise pathophysiological roles.
References
- 1. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Synthesis and release of platelet-activating factor by human vascular endothelial cells treated with tumor necrosis factor or interleukin 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of platelet-activating factor by human vascular endothelial cells: evidence for a requirement for specific agonists and modulation by prostacyclin [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Biosynthesis of platelet activating factor and 1-O-acyl analogues by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. statalist.org [statalist.org]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial cell PAF synthesis following thrombin stimulation utilizes Ca(2+)-independent phospholipase A(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
Navigating the Elusive Landscape of PAF C-18:1 in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the physiological concentrations of Platelet-Activating Factor (PAF) C-18:1 in plasma, a critical lipid mediator in various physiological and pathological processes. While specific quantitative data for the C-18:1 isoform remains elusive in readily available literature, this document provides a comprehensive overview of total PAF and PAF-like lipid concentrations in healthy individuals, detailed experimental protocols for their quantification, and a thorough exploration of the relevant signaling pathways.
Quantitative Landscape of PAF in Human Plasma
Direct measurement of endogenous PAF in plasma is challenging due to its low physiological concentrations and rapid metabolism. Consequently, much of the existing literature reports on total PAF levels or the concentration of PAF-like lipids. The following table summarizes the available quantitative data for PAF and related compounds in the plasma of healthy individuals. It is crucial to note the methodological differences across studies, which can significantly influence the reported values.
| Analyte | Concentration Range | Method | Cohort | Reference |
| PAF-like lipids | 140 ± 122 pg/mL | Bioassay (PMN aggregation) | 25 healthy controls | [1] |
| Total PAF | < 0.5 ng/mL (considered normal) | Bioassay | Not specified | |
| Lyso-PAF | 102 - 253 ng/mL (males, 40-65 years) | Bioassay after in vitro acetylation | 15 healthy males | |
| Lyso-PAF | 74 - 174 ng/mL (females, 40-65 years) | Bioassay after in vitro acetylation | 10 healthy females |
Note: The provided concentrations for Lyso-PAF, the inactive precursor, are significantly higher than those of active PAF, highlighting the tight regulation of PAF levels in circulation. The lack of specific data for PAF C-18:1 underscores the need for further targeted lipidomic studies.
Deciphering the PAF Signaling Cascade
Platelet-Activating Factor exerts its diverse biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The activation of PAFR triggers a cascade of intracellular signaling events, leading to a wide range of cellular responses, including inflammation, platelet aggregation, and modulation of vascular permeability.
The signaling pathway is complex and can involve multiple G-protein subtypes, primarily Gq and Gi. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
// Nodes PAF_C18_1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAFR [label="PAF Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gi", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_inhibit [label="Adenylyl Cyclase\n(Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_activation [label="PKC Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP_decrease [label="↓ cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Inflammation, Platelet Aggregation, etc.)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=3];
// Edges PAF_C18_1 -> PAFR [label="Binds"]; PAFR -> Gq [label="Activates"]; PAFR -> Gi [label="Activates"]; Gq -> PLC [label="Activates"]; Gi -> AC_inhibit; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; AC_inhibit -> cAMP_decrease [style=dashed]; Ca_release -> Cellular_Response; PKC_activation -> Cellular_Response; cAMP_decrease -> Cellular_Response; } .dot Caption: this compound signaling through its G-protein coupled receptor.
Experimental Protocols for PAF Quantification
The accurate quantification of this compound in plasma requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its low abundance and the presence of interfering lipid species. Below is a generalized protocol based on methodologies described in the literature.
Sample Preparation and Lipid Extraction
This initial step is critical for removing interfering substances and concentrating the analyte of interest.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a 3-fold excess of ice-cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), to precipitate proteins.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated PAF analog (e.g., PAF C16:0-d4), to the sample to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like the Bligh-Dyer or Folch method. A common approach involves the addition of chloroform (B151607) and water to the methanol-plasma mixture, followed by vortexing and centrifugation to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: Evaporate the collected organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
LC-MS/MS Analysis
This step separates the different lipid species and allows for their sensitive and specific detection.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a binary solvent system. For example, Mobile Phase A could be water with a modifier like formic acid or ammonium (B1175870) acetate, and Mobile Phase B could be a mixture of acetonitrile and isopropanol (B130326) with the same modifier.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Select specific precursor-to-product ion transitions for this compound and the internal standard. For PAF, a common precursor ion is the [M+H]+ adduct, and a characteristic product ion is m/z 184, corresponding to the phosphocholine (B91661) headgroup.
-
// Nodes Start [label="Start:\nPlasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Internal_Standard [label="Add Internal Standard\n(e.g., d4-PAF)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipid_Extraction [label="Liquid-Liquid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Reconstitute [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Protein_Precipitation; Protein_Precipitation -> Internal_Standard; Internal_Standard -> Lipid_Extraction; Lipid_Extraction -> Dry_Reconstitute; Dry_Reconstitute -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; } .dot Caption: Generalized workflow for this compound quantification in plasma.
Conclusion
The physiological concentration of this compound in human plasma remains a challenging but critical parameter to define for advancing our understanding of its role in health and disease. While direct quantitative data for this specific isoform is sparse, this guide provides a framework for researchers by summarizing the available data on related compounds, detailing the intricate signaling pathways, and outlining robust experimental protocols for its quantification. Future lipidomic studies employing high-resolution mass spectrometry are needed to definitively establish the physiological baseline of this compound and other PAF molecular species, which will be invaluable for the development of novel diagnostic and therapeutic strategies targeting the PAF system.
References
Methodological & Application
Application Note: Protocol for PAF C-18:1 Stimulation of Cultured Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. PAF C-18:1, a specific isoform of PAF, activates various cell types, most notably macrophages. Upon stimulation, macrophages initiate complex signaling cascades that lead to the production of inflammatory cytokines and other mediators. This document provides detailed protocols for the preparation, culture, and stimulation of macrophages with this compound, focusing on the induction of the NLRP3 inflammasome pathway. The methodologies are based on established scientific literature and are intended for in vitro research applications.
Experimental Protocols
Protocol 1: Culture and Differentiation of Macrophages (THP-1 Model)
Human monocytic THP-1 cells are a widely used model for studying human macrophage functions. They can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 human monocytic cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Methodology:
-
Cell Culture: Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation:
-
Resting Phase:
-
After the PMA treatment, carefully aspirate the medium.
-
Gently wash the adherent cells three times with fresh, warm RPMI 1640 medium to remove any residual PMA.[1]
-
Add fresh, PMA-free complete medium to the cells and rest them for an additional 24-48 hours before stimulation.[1] This resting period allows the cells to return to a quiescent state.
-
Protocol 2: this compound Stimulation for Inflammasome Activation
PAF acts as a "second signal" to activate the NLRP3 inflammasome in macrophages. Therefore, a priming step with a Toll-like receptor (TLR) agonist like Lipopolysaccharide (LPS) is required to upregulate inflammasome components.[2]
Materials:
-
Differentiated, rested macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine)
-
Opti-MEM™ I Reduced Serum Medium or serum-free RPMI 1640
-
Reagents for downstream analysis (e.g., ELISA kits for IL-1β)
Methodology:
-
Priming (Signal 1):
-
Replace the culture medium of the differentiated macrophages with fresh, serum-free medium (e.g., Opti-MEM™).
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates pro-IL-1β and NLRP3 expression.
-
-
Stimulation (Signal 2):
-
Following the LPS priming, stimulate the cells by adding this compound directly to the medium. A final concentration range of 10-100 µM is a common starting point, as various PAF isoforms have been shown to induce IL-1β release in this range.[2]
-
Incubate for 1-6 hours. The optimal incubation time may vary depending on the specific endpoint being measured and should be determined empirically.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants for analysis of secreted cytokines like IL-1β and IL-18.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.
-
Store the clarified supernatants at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of mature IL-1β or IL-18 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Concentration | Incubation Time | Purpose |
| Differentiation | PMA | THP-1 Monocytes | 100 ng/mL[1] | 48-72 hours | Induce macrophage phenotype |
| Priming (Signal 1) | LPS | Differentiated Macrophages | 100 ng/mL | 3-4 hours | Upregulate inflammasome components (e.g., pro-IL-1β)[2] |
| Stimulation (Signal 2) | This compound | Primed Macrophages | 10-100 µM[2] | 1-6 hours | Activate NLRP3 inflammasome |
Table 2: Expected Quantitative Outcomes
| Analyte | Expected Result | Method of Detection | Notes |
| IL-1β Secretion | Robust increase in secreted IL-1β in LPS + this compound treated cells compared to controls (untreated, LPS alone, or PAF alone).[2] | ELISA | PAF alone should not induce significant IL-1β release without prior priming.[2] |
| IL-18 Secretion | Significant increase in secreted IL-18 in LPS + this compound treated cells.[2] | ELISA | Co-released with IL-1β following inflammasome activation. |
| Caspase-1 Activation | Detection of the cleaved p20 subunit of Caspase-1. | Western Blot | Indicates active inflammasome complex. |
| Cell Viability | Should remain high. | LDH Assay / Trypan Blue | Important control to ensure cytokine release is not due to cytotoxicity. |
Signaling Pathways and Visualizations
PAF can signal through both receptor-dependent and receptor-independent pathways in macrophages.
1. PAFR-Independent NLRP3 Inflammasome Activation: Recent studies show that PAF and its isoforms can serve as a second signal for the canonical NLRP3 inflammasome, a process that is independent of the PAF receptor (PAFR).[2] This pathway is critical for the maturation and secretion of IL-1β and IL-18.
Caption: PAFR-independent activation of the NLRP3 inflammasome by this compound.
2. PAFR-Dependent Signaling: PAF can also bind to its specific G-protein coupled receptor (PAFR), initiating downstream cascades involving phospholipases and MAP kinases. This can lead to the activation of transcription factors like NF-κB.[3][4][5]
Caption: PAFR-dependent signaling cascade initiated by this compound in macrophages.
Experimental Workflow Visualization
The entire process from cell culture to data analysis can be summarized in the following workflow.
Caption: Overall experimental workflow for this compound stimulation of macrophages.
References
- 1. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of PAF C-18:1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events.[1] One of the naturally occurring isoforms is PAF C-18:1 (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine), which plays a significant role in establishing and maintaining inflammatory responses.[2] While less potent than PAF C-16:0 in inducing neutrophil chemotaxis, it is equipotent in promoting eosinophil migration.[2] Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting PAF signaling pathways.
This document provides detailed application notes and protocols for the analysis of this compound in biological samples, with a primary focus on human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
| Biological Matrix | Analyte | Concentration Range | Population | Analytical Method | Reference |
| Human Plasma | Total PAF | 338 ± 96 pg/mL | Healthy Chinese adults (21-30 years) | Radioimmunoassay | [3] |
| Human Plasma | Total PAF | Increases with age | Healthy Chinese population | Radioimmunoassay | [3] |
| Human Plasma | Lyso-PAF C18:1 | Higher in nasal polyps of asthmatic patients vs. healthy nasal mucosa | Patients with Chronic Rhinosinusitis | Gas Chromatography-Mass Spectrometry | [4] |
Note: The concentration of specific PAF isoforms can vary depending on the biological matrix, physiological state, and the analytical method employed. The data presented should be considered as a reference, and it is recommended to establish baseline levels for specific experimental conditions.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of PAF and to obtain accurate results.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as K2-EDTA.[5] Use a 19-21 gauge needle to minimize hemolysis.[5]
-
Plasma Preparation:
-
Storage: Store plasma samples at -80°C until analysis to prevent degradation.[6]
Extraction of this compound from Human Plasma
Two common methods for lipid extraction are the Bligh and Dyer liquid-liquid extraction and Solid-Phase Extraction (SPE).
Method A: Modified Bligh and Dyer Liquid-Liquid Extraction
This method is suitable for the extraction of total lipids, including PAF, from plasma.[7][8]
-
Reagents:
-
0.9% NaCl solution (or LC-MS grade water)
-
Internal Standard (IS): A deuterated or 13C-labeled PAF standard (e.g., PAF C16:0-d4) should be used for accurate quantification.
-
Protocol (for 1 mL plasma):
-
To 1 mL of plasma in a glass tube, add the internal standard.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[7]
-
Vortex vigorously for 10-15 minutes to ensure thorough mixing and protein precipitation.[7]
-
Add 1.25 mL of chloroform and vortex for 1 minute.[7]
-
Add 1.25 mL of 0.9% NaCl solution (or water) and vortex for another minute.[7]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.[7]
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[9]
-
Method B: Solid-Phase Extraction (SPE)
SPE offers a more targeted cleanup and can be automated for higher throughput.[10][11]
-
Materials:
-
C18 SPE cartridges
-
Internal Standard (IS): As mentioned above.
-
Methanol
-
Water (LC-MS grade)
-
Elution Solvent (e.g., methanol or acetonitrile)
-
-
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard and 3 mL of acetonitrile to precipitate proteins. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of water.[11] Do not let the cartridge dry out.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[11]
-
Washing: Wash the cartridge with 2-3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[11]
-
Elution: Elute the this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.[11]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis of this compound
Reversed-phase liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of this compound.[11]
-
Instrumentation:
-
A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[12]
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating PAF from other lipids.[5]
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.[5]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.[5]
-
Flow Rate: 260 µL/min.[5]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. An example gradient is:
-
0-3 min: 32% B
-
3-25 min: 32-100% B
-
25-28 min: 100% B
-
28.1-33 min: 32% B[5]
-
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for PAF analysis.
-
Selected Reaction Monitoring (SRM): Monitor the precursor to product ion transitions for this compound and the internal standard.
-
This compound (tentative): The precursor ion will be the [M+H]+ adduct. The primary product ion is typically the phosphocholine (B91661) headgroup fragment at m/z 184.
-
Internal Standard: Monitor the specific precursor to product ion transition for the chosen internal standard.
-
-
Optimization: It is crucial to optimize MS parameters such as collision energy and cone voltage for each specific instrument to achieve the best sensitivity.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified this compound signaling pathway.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age-related increase of plasma platelet-activating factor concentrations in Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. mdpi.com [mdpi.com]
- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying Solid Phase Extraction - Applying Solid Phase Extraction - Chromedia [chromedia.org]
- 11. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 12. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Preparation of PAF C-18:1 Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18:1 (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine) is a potent, naturally occurring phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and signal transduction.[1] As a less potent activator of neutrophil chemotaxis compared to PAF C-16 but equipotent in promoting eosinophil migration, its precise roles are of significant interest in research and drug development.[1] Accurate and reproducible in vitro studies investigating the effects of PAF C-18:1 rely on the correct preparation, handling, and application of its solutions. This document provides detailed protocols and application notes for the preparation of this compound solutions for use in various in vitro assays.
Data Presentation: Solubility and Stability
Proper solubilization and storage are critical for maintaining the biological activity of this compound. The following table summarizes the solubility and stability information for this compound.
| Parameter | Specification | Source |
| Molecular Formula | C₂₈H₅₆NO₇P | [1] |
| Formula Weight | 549.7 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Typically supplied as a solution in ethanol (B145695) or as a lyophilized powder. | [1][2] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 20 mg/mLWater: 20 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound from a lyophilized powder.
Materials:
-
This compound, lyophilized powder
-
Anhydrous ethanol, molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Aseptically add the appropriate volume of anhydrous ethanol to the vial to achieve a 1 mM stock solution. For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 549.7 g/mol ), add 1.819 mL of ethanol.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution to prepare working solutions for treating cells in vitro.
Materials:
-
1 mM this compound stock solution in ethanol
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium appropriate for your assay.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay buffer. For example, to prepare a 100 µM intermediate solution from a 1 mM stock, dilute the stock 1:10 (e.g., 10 µL of 1 mM stock + 90 µL of assay buffer).
-
Final Working Solution: Prepare the final working concentration by further diluting the intermediate solution or the stock solution directly into the assay buffer immediately before use. For example, to prepare a 1 µM working solution from a 100 µM intermediate solution, dilute it 1:100 (e.g., 10 µL of 100 µM intermediate + 990 µL of assay buffer).
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., ethanol) used to prepare the this compound working solution.
Quantitative Data: Typical Working Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type and the specific assay. The following table provides a range of concentrations reported in the literature for various applications.
| Assay Type | Cell Type | Working Concentration Range | Source |
| Neutrophil Stimulation | Human Neutrophils | 1 µM | [3] |
| Eosinophil Migration | Human Eosinophils | 1 µM | [4][5] |
| Neuronal Migration | Granule Cells | 100 nM - 1 µM | [6] |
| Intracellular Mycobacteria Growth Inhibition | THP-1 cells | 1 µg/mL (approximately 1.82 µM) | [7] |
Mandatory Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound solutions.
PAF Receptor Signaling Pathway
This compound exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[8][9] This interaction triggers a cascade of intracellular signaling events.
Caption: Simplified PAF receptor signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Using PAF C-18:1 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. PAF C-18:1, a specific molecular species of PAF with an 18-carbon chain and one double bond at the sn-1 position, is a naturally occurring phospholipid produced by various cells upon stimulation.[1] Like other PAF analogs, this compound exerts its effects by activating the PAF receptor (PAFR), a G-protein coupled receptor, initiating a signaling cascade that leads to platelet activation and aggregation.[2][3] Understanding the specific role and potency of this compound in platelet aggregation is crucial for research into thrombotic disorders and for the development of novel anti-platelet therapies.
These application notes provide detailed protocols for utilizing this compound in human platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[4]
Data Presentation
The following table summarizes the quantitative data regarding the potency of different PAF analogs in inducing human platelet aggregation. It is important to note that the potency of PAF can vary between different molecular species.
| Agonist | EC50 (Concentration for 50% Maximal Aggregation) | Threshold Dose for Aggregation | Notes |
| PAF (General) | 111.6 nM - 129.7 nM[5] | ~100 nM[2] | Dose-dependent aggregation observed in the range of 50 nM to 14 µM.[2] |
| PAF C-16 | More potent than PAF C-18 in inducing platelet aggregation. | ||
| This compound | Less potent than PAF C-16 in inducing neutrophil chemotaxis; equipotent in promoting eosinophil migration.[1] Specific EC50 for platelet aggregation is not readily available in the cited literature, but a dose-dependent response is expected. | Researchers should perform a dose-response curve to determine the optimal concentration range. | |
| Branched-chain C-18 PAF analog | 22-fold weaker proaggregatory activity compared to 'octadecyl-rich' PAF.[6] |
Experimental Protocols
Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from human whole blood, which are essential for light transmission aggregometry.[4]
Materials:
-
Human whole blood collected in sodium citrate (B86180) (3.2% or 3.8%) tubes
-
Sterile polypropylene (B1209903) tubes
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood from healthy, fasting (at least 8 hours) volunteers who have not taken any medication known to affect platelet function for at least 10 days. Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.[4]
-
Centrifugation for PRP: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
-
PRP Collection: Carefully aspirate the PRP layer using a sterile pipette and transfer it to a clean polypropylene tube.
-
Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, dilute the PRP with PPP to achieve a standardized platelet count, typically between 2.5 x 10⁸ and 3.0 x 10⁸ platelets/mL.
-
Centrifugation for PPP: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature to pellet the remaining cellular components.
-
PPP Collection: Carefully collect the supernatant, which is the PPP, and transfer it to a new tube. The PPP will be used as a reference (blank) in the aggregometer.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay to allow the platelets to return to a non-activated state.
Protocol 2: this compound-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for measuring platelet aggregation induced by this compound.[4]
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO, and then diluted in saline with 0.25% bovine serum albumin)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Blanking: Place a cuvette containing PPP into the aggregometer to set the 100% aggregation (or 100% light transmission) baseline.
-
PRP Baseline: Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer. Allow the PRP to equilibrate for a few minutes until a stable baseline is established (0% aggregation).
-
Addition of this compound: Add a specific volume of the this compound working solution to the PRP cuvette to achieve the desired final concentration. It is recommended to perform a dose-response curve with concentrations ranging from nanomolar to micromolar to determine the EC50.
-
Data Recording: Immediately start recording the change in light transmission as the platelets aggregate. The aggregation is typically monitored for 5-10 minutes.
-
Data Analysis: The aggregometer software will generate an aggregation curve. From this curve, determine the maximal percentage of aggregation. For a dose-response experiment, plot the maximal aggregation against the logarithm of the this compound concentration to calculate the EC50 value.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound induced platelet aggregation assay.
Signaling Pathway of PAF in Platelets
Caption: this compound signaling cascade in human platelets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and proaggregatory activity of 1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing PAF C-18:1 for NLRP3 Inflammasome Activation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, biologically active phospholipid that plays a significant role in mediating a wide range of inflammatory processes.[1][2] While traditionally known for its effects on platelet aggregation and vascular permeability, recent research has identified PAF and its isoforms as potent activators of the NLRP3 inflammasome.[3][4] This application note provides a detailed overview of the mechanism by which PAF C-18:1 induces inflammasome activation and offers comprehensive protocols for its use in both in vitro and in vivo experimental models. Understanding this pathway is crucial for investigating inflammatory disorders and developing novel therapeutics targeting the NLRP3 inflammasome.
Mechanism of Action: PAF-Induced NLRP3 Inflammasome Activation Multiple isoforms of PAF can serve as a "second signal" to trigger the activation of the canonical NLRP3 inflammasome in myeloid cells that have been primed by a "first signal," such as lipopolysaccharide (LPS).[3][4] The priming step upregulates the expression of key inflammasome components, including NLRP3 and pro-IL-1β.
The subsequent activation by this compound is a multi-step process:
-
Receptor-Independent Activation: Unlike many of its other functions, PAF-mediated inflammasome activation occurs independently of the canonical G protein-coupled PAF receptor (PAFR).[3][4]
-
Ion Flux: The process is critically dependent on potassium (K+) efflux and calcium (Ca2+) influx.[3][4] These ionic changes are a common convergence point for various NLRP3 activators.
-
NEK7 Involvement: PAF-induced activation requires the kinase NEK7, which acts as a crucial intermediary, linking the upstream signals (like K+ efflux) to the NLRP3 protein.[3][4]
-
Inflammasome Assembly: These events lead to the assembly of the NLRP3 inflammasome complex, which consists of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]
-
Caspase-1 Activation: Within the complex, pro-caspase-1 undergoes auto-cleavage to form its active p10 and p20 subunits.[3][4]
-
Cytokine Maturation and Release: Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell.[3][5]
-
Pyroptosis: Active caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating the release of mature cytokines.[5][6] Interestingly, while PAF induces GSDMD cleavage, the resulting IL-1β secretion has been shown to be independent of GSDMD.[3]
This pathway can be specifically inhibited by MCC950, a well-characterized small molecule inhibitor of the NLRP3 inflammasome.[3]
Caption: this compound induces NLRP3 inflammasome activation independent of PAFR.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages
This protocol describes how to use this compound to induce NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI-1640 medium
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
This compound (Cayman Chemical, CAS 85966-90-1 or similar)[1]
-
Opti-MEM I Reduced Serum Medium
-
NLRP3 inhibitor: MCC950 (as a negative control)
-
Pan-caspase inhibitor: z-VAD-FMK (as a negative control)
-
ELISA kits for mouse IL-1β and IL-18
-
Reagents for Western Blotting (lysis buffer, antibodies for Caspase-1, IL-1β)
-
LDH Cytotoxicity Assay Kit
Workflow:
Caption: Experimental workflow for in vitro PAF-induced inflammasome activation.
Procedure:
-
Cell Culture: Culture BMDMs in complete RPMI medium. On day 7 of differentiation, seed 1 x 10^6 cells per well in a 12-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete medium containing LPS (e.g., 300 ng/mL). Incubate for 3 hours.[4] This step is essential to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Pre-treatment (Optional): For control wells, pre-treat cells with an NLRP3 inhibitor (e.g., MCC950, 1-5 µM) or a pan-caspase inhibitor (e.g., z-VAD-FMK, 10-50 µM) for 30-60 minutes before stimulation.[3]
-
Stimulation (Signal 2): Gently wash the cells twice with warm PBS. Replace the medium with Opti-MEM containing the desired concentration of this compound (e.g., a dose-response of 25, 50, 100 µM).[4] Incubate for 3 to 6 hours.[3]
-
Sample Collection:
-
Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the cleared supernatant to a new tube for cytokine and LDH analysis.
-
Wash the remaining adherent cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates and concentrated supernatants for the cleaved (active) p10 or p20 subunit of Caspase-1 and the mature p17 form of IL-1β.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
-
Protocol 2: In Vivo Murine Peritonitis Model
This protocol details a method to assess the pro-inflammatory effects of this compound via NLRP3 inflammasome activation in a mouse model of peritonitis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
LPS (Lipopolysaccharide)
-
This compound
-
Sterile PBS
-
MCC950 (for inhibitor studies)
-
Materials for intraperitoneal (i.p.) injection
-
Materials for blood collection (e.g., cardiac puncture) and peritoneal lavage
-
ELISA kits for mouse IL-1β and IL-18
Procedure:
-
Priming: Administer a sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection to prime the mice.[3]
-
Inhibitor Treatment (Optional): For inhibitor studies, administer MCC950 (e.g., 10 mg/kg, i.p.) 30 minutes before the PAF challenge.
-
Challenge: After 3 hours of LPS priming, challenge the mice with an i.p. injection of this compound (e.g., 1 mg/kg) or vehicle control (sterile PBS).[3]
-
Sample Collection: At a defined time point post-challenge (e.g., 6 hours), euthanize the mice.[3]
-
Blood Collection: Collect blood via cardiac puncture for serum preparation.
-
Peritoneal Lavage: Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Massage the abdomen gently, then aspirate the peritoneal fluid.
-
-
Analysis:
-
Cell Infiltration: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cell pellet and perform cell counts (e.g., using a hemocytometer) and flow cytometry to quantify neutrophil influx.
-
Cytokine Measurement: Measure the levels of IL-1β and IL-18 in the serum and the cell-free supernatant from the peritoneal lavage fluid using ELISA.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized to demonstrate the dose- and time-dependent effects of this compound on inflammasome activation.
Table 1: In Vitro Dose-Response of PAF on Cytokine Secretion in LPS-Primed BMDMs
| This compound Conc. (µM) | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) | LDH Release (% of Max) |
|---|---|---|---|
| 0 (LPS only) | Baseline | Baseline | Baseline |
| 25 | Increased | Increased | Increased |
| 50 | Further Increased | Further Increased | Further Increased |
| 100 | Maximum Response | Maximum Response | Maximum Response |
Data presented in this table is illustrative, based on expected outcomes from published studies.[3][4] Actual values must be determined experimentally.
Table 2: In Vivo Effects of PAF in Murine Peritonitis Model
| Treatment Group | Serum IL-1β (pg/mL) | Peritoneal Neutrophils (x10^6) |
|---|---|---|
| Vehicle Control | Undetectable / Low | Low |
| LPS + Vehicle | Low | Moderate |
| LPS + this compound | Significantly Increased | Significantly Increased |
| LPS + MCC950 + this compound | Significantly Reduced | Significantly Reduced |
This table illustrates the expected results from an in vivo experiment, demonstrating that PAF's pro-inflammatory effect is dependent on the NLRP3 inflammasome.[3]
Conclusion this compound is a valuable and specific tool for studying the activation of the canonical NLRP3 inflammasome. It acts as a damage-associated molecular pattern (DAMP) that triggers inflammasome assembly and cytokine release independently of the PAF receptor, relying instead on ion flux and the kinase NEK7.[3][4] The protocols provided herein offer robust methods for researchers to leverage this compound in both cellular and animal models to investigate the intricacies of NLRP3-driven inflammation and to screen for potential therapeutic inhibitors.
References
Application Notes and Protocols: Measuring PAF C-18:1-Induced Calcium Mobilization in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] PAF and its analogs exert their effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[1][3] The C-18:1 variant of PAF, PAF C-18:1, is a specific molecular species of this lipid mediator. Upon binding to the PAFR, a signaling cascade is initiated, a key event of which is the mobilization of intracellular calcium ([Ca²⁺]i).[4][5] This increase in cytosolic calcium is a critical second messenger that triggers a wide range of cellular responses.
The measurement of this compound-induced calcium mobilization is a fundamental assay for studying PAFR activation, screening for PAFR antagonists, and investigating the downstream cellular consequences of PAF signaling. This application note provides a detailed protocol for measuring this compound-induced calcium mobilization in a cell-based assay format using a fluorescent calcium indicator.
Signaling Pathway
This compound initiates a well-defined signaling cascade upon binding to its receptor. The PAFR is coupled to Gq proteins.[3] Activation of the PAFR leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC).[4][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration.[5]
This compound signaling pathway leading to calcium mobilization.
Experimental Protocols
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium in response to this compound stimulation. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.[7][8]
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the PAF receptor (e.g., CHO-K1, HEK293, or neutrophils).
-
This compound: (1-O-octadecyl-2-oleoyl-sn-glycero-3-phosphocholine). Prepare a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Fluo-4 AM: Prepare a stock solution in anhydrous DMSO.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM in aqueous media.
-
Hanks' Balanced Salt Solution (HBSS): With and without calcium and magnesium.
-
Probenecid (B1678239): (Optional) An anion exchange inhibitor to reduce the leakage of the de-esterified dye from the cells.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Experimental Workflow
The overall workflow for the calcium mobilization assay is depicted below.
Workflow for the this compound-induced calcium mobilization assay.
Detailed Protocol
-
Cell Seeding:
-
The day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading Solution Preparation:
-
Prepare a dye loading solution containing Fluo-4 AM. A typical final concentration is 1-5 µM.
-
It is recommended to first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it in HBSS (with Ca²⁺ and Mg²⁺) to the final working concentration.
-
If using probenecid, add it to the dye loading solution at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[7]
-
After the incubation at 37°C, allow the plate to equilibrate to room temperature for at least 15 minutes.
-
-
Cell Washing:
-
Gently remove the dye loading solution from the wells.
-
Wash the cells twice with 100 µL of HBSS (with Ca²⁺ and Mg²⁺). If probenecid was used during loading, include it in the wash buffer as well.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
This compound Compound Plate Preparation:
-
Prepare a series of dilutions of this compound in HBSS at concentrations that are 2X the final desired concentrations.
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X this compound dilutions into the corresponding wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and the subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
For dose-response experiments, plot the peak fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response).
-
Data Presentation
The quantitative data from a typical this compound-induced calcium mobilization experiment can be summarized in a table for easy comparison. Below is an example of such a table, including hypothetical data for this compound and a known PAFR antagonist.
| Compound | Target | Assay Type | Readout | EC₅₀ / IC₅₀ (nM) | Max Response (% of Control) |
| This compound | PAF Receptor | Calcium Mobilization | Fluorescence (Fluo-4) | 8.5 | 100 |
| WEB 2086 | PAF Receptor | Calcium Mobilization (Antagonist Mode) | Fluorescence (Fluo-4) | 25.3 | N/A |
| Vehicle | N/A | Calcium Mobilization | Fluorescence (Fluo-4) | N/A | 0 |
EC₅₀: Half maximal effective concentration for an agonist. IC₅₀: Half maximal inhibitory concentration for an antagonist (tested against a fixed concentration of this compound).
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: This can be due to insufficient dye loading, low PAFR expression, or cell death. Optimize cell density, dye concentration, and loading time. Ensure cells are healthy.
-
High Background Fluorescence: This may result from incomplete removal of the dye loading solution or cell autofluorescence. Ensure thorough washing and use a cell-free well as a background control.
-
Cell-to-Cell Variability: PAFR expression and response can vary between cells. Data should be averaged from multiple wells and experiments.
-
Choice of Calcium Indicator: While Fluo-4 is widely used, other indicators with different affinities for calcium (e.g., Fluo-8, Cal-520) or different spectral properties (e.g., Fura-2 for ratiometric measurements) may be more suitable for specific applications.[9][10]
-
Solvent Effects: Ensure that the final concentration of the solvent used for the stock solutions (e.g., DMSO, ethanol) is low (typically <0.1%) and does not affect cell viability or the assay readout. Include a vehicle control in all experiments.
By following this detailed protocol, researchers can reliably measure this compound-induced calcium mobilization, providing a valuable tool for studying PAF biology and for the development of novel therapeutics targeting the PAF signaling pathway.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing PAF C-18:1 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Platelet-Activating Factor C-18:1 (PAF C-18:1) for various cell-based assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and provides practical solutions.
Q1: I am not observing any cellular response after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of cellular response. Consider the following troubleshooting steps:
-
Concentration Range: The optimal concentration of this compound is highly cell-type specific and can range from the picomolar to the micromolar range.[1] You may be using a concentration that is too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to the Experimental Protocols section for a detailed guide on performing a concentration optimization assay.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, viable, and within a suitable passage number. The expression level of the Platelet-Activating Factor Receptor (PAFR) can vary between cell types and culture conditions. Confirm that your cell line expresses functional PAFR.
-
Reagent Preparation and Storage: this compound is a lipid and requires proper handling. Ensure your stock solution was prepared correctly and stored under the recommended conditions to maintain its bioactivity. Stock solutions are often prepared in ethanol (B145695) or DMSO and should be stored at -20°C or lower for long-term stability.[2][3][4] Avoid repeated freeze-thaw cycles.
-
Solvent Effects: The final concentration of the solvent (e.g., ethanol, DMSO) in your cell culture medium should be minimal and non-toxic to the cells. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to rule out any solvent-induced effects.
-
Assay Incubation Time: The kinetics of the cellular response to this compound can vary. You may need to optimize the incubation time to capture the desired effect. Perform a time-course experiment to identify the optimal endpoint.
Q2: I am observing high background noise or a response in my vehicle control group. How can I resolve this?
A2: High background can obscure the specific effects of this compound. Here are some potential causes and solutions:
-
Solvent Toxicity: As mentioned above, high concentrations of solvents like DMSO or ethanol can be toxic to cells and induce non-specific responses. Ensure the final solvent concentration is as low as possible (typically ≤ 0.1%).
-
Media Components: Components in the serum of your cell culture medium may contain factors that activate your cells or interfere with the assay. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment if your cells can tolerate it.
-
Contamination: Microbial contamination can lead to cellular activation and high background. Regularly check your cell cultures for any signs of contamination.
Q3: The response to this compound is not consistent between experiments. What could be the cause of this variability?
A3: Reproducibility is key in cell-based assays. If you are experiencing variability, consider these factors:
-
Cell Passage Number and Density: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. Ensure you are seeding the same number of cells for each experiment, as cell density can influence the outcome.
-
Reagent Aliquoting: To avoid degradation from multiple freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) across all experiments.
Q4: How do I confirm that the observed effect is specifically mediated by the PAF receptor?
A4: To demonstrate the specificity of the this compound response, it is essential to use a PAF receptor antagonist. Pre-incubating your cells with a specific PAFR antagonist, such as WEB 2086 or PCA-4248, before adding this compound should block the cellular response.[4][5] If the response is abolished or significantly reduced in the presence of the antagonist, it confirms that the effect is mediated through the PAF receptor.
Data Presentation
The following table summarizes effective concentrations of this compound and related PAF molecules used in various cell-based assays. This information can serve as a starting point for designing your own experiments.
| Cell Type | Molecule | Concentration Range | Observed Effect | Citation(s) |
| Human Neutrophils | This compound | 10⁻¹⁰ M - 10⁻⁶ M | Chemotaxis | [2] |
| Human Eosinophils | This compound | 10⁻¹⁰ M - 10⁻⁶ M | Migration | [2] |
| Human Platelets | PAF | 10⁻⁹ M | Aggregation | [1] |
| Human Monocytes | Carbamyl PAF | 10 nM - 10 µM | Inhibition of reverse transmigration | |
| Human Smooth Muscle Cells | PAF | 25 µmol/L | Cell death | [6] |
| THP-1 (human monocytic cell line) | PAF C-16 | 1 µg/ml (1.90 µM) | Inhibition of intracellular M. smegmatis growth | [4] |
| Rabbit Platelets | PAF | 1.0 × 10⁻⁸ M - 1.0 × 10⁻⁵ M | Aggregation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solution in ethanol or as a lyophilized powder. If it is in a solvent, it can be used directly. If it is a powder, reconstitute it in a suitable organic solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[2][3][4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][3] The stability is reported to be ≥ 2 years when stored properly.[2]
Protocol 2: Optimizing this compound Concentration (Dose-Response Assay)
This protocol outlines a general procedure for determining the optimal concentration of this compound for your specific cell-based assay.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that is appropriate for your specific assay. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your cell culture medium (serum-free or low-serum, if appropriate) to cover a broad concentration range (e.g., from 10⁻¹² M to 10⁻⁵ M). It is recommended to perform serial dilutions.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of the solvent used for the dilutions.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for the desired period, which should be optimized based on the specific cellular response being measured.
-
Assay Measurement: At the end of the incubation period, measure the cellular response using your specific assay (e.g., measuring calcium influx, cytokine release, cell migration, etc.).
-
Data Analysis: Plot the cellular response as a function of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC₅₀ (half-maximal effective concentration) and the optimal concentration to use in subsequent experiments.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 5. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Mass Spectrometry Analysis of PAF C-18:1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Platelet-Activating Factor (PAF) C-18:1 during mass spectrometry experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the analysis of PAF C-18:1 by mass spectrometry.
Q1: Why am I observing a very low or no signal for this compound in my mass spectrometry analysis?
A1: Low signal intensity for this compound can stem from several factors throughout your experimental workflow. These can be broadly categorized into three areas: sample preparation, chromatographic separation, and mass spectrometry detection.
-
Sample Preparation: PAFs are often present at very low concentrations in biological samples.[1] Inefficient extraction can lead to significant sample loss. Additionally, PAFs are susceptible to degradation by enzymes like PAF acetylhydrolases.[2][3]
-
Chromatographic Separation & Ion Suppression: Co-elution with more abundant lipids can suppress the ionization of this compound.[4][5][6] Isobaric compounds, which have the same mass-to-charge ratio, can also interfere with detection, a notable issue in positive-ion mode.[2]
-
Mass Spectrometry Detection: The choice of ionization mode and parameters can significantly impact signal intensity. PAFs can be analyzed in both positive and negative ion modes, with different considerations for each.
Below is a workflow to help you systematically troubleshoot the issue:
Q2: What are the common isobaric interferences for this compound and how can I avoid them?
A2: A major challenge in PAF analysis, particularly in positive ion mode, is interference from isobaric lysophosphatidylcholines (LPCs).[2] For instance, 16:0 PAF is isobaric with 18:0 LPC. When using electrospray ionization (ESI) in positive mode, both PAFs and LPCs can produce a characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, making it difficult to distinguish them based on MS/MS alone.[2]
Strategies to overcome this include:
-
Chromatographic Separation: Utilizing a robust reversed-phase liquid chromatography (RPLC) method can effectively separate PAFs from LPCs.[2]
-
Negative Ion Mode Detection: An effective strategy is to switch to negative ion mode ESI. In the presence of acetate (B1210297) in the mobile phase, PAF species can form acetate adducts ([M+CH3COO]⁻). Collision-induced dissociation of these adducts yields unique product ions, such as the loss of methyl acetate, which are not produced by LPCs, thus providing specificity.[2]
Q3: How can I improve the extraction efficiency and stability of this compound from my samples?
A3: To enhance extraction and maintain the stability of this compound:
-
Extraction Method: A common and effective method for lipid extraction is the Bligh and Dyer method.[7] For some applications, a simple methanol (B129727) extraction has also been shown to be effective for phospholipids (B1166683).[8] It is crucial to validate your extraction efficiency, for example, by spiking a known amount of a deuterated PAF internal standard into your sample matrix before extraction and calculating the recovery.
-
Preventing Degradation: PAFs can be rapidly degraded by phospholipases (e.g., PAF acetylhydrolase) in biological samples.[2][3] To prevent this, it is recommended to process samples quickly at low temperatures and to use enzyme inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) during sample preparation.[9] PAF analogs can also undergo spontaneous degradation, so proper storage at low temperatures (e.g., -80°C) in an inert atmosphere is critical.[10]
Q4: What are the recommended mass spectrometry settings for this compound analysis?
A4: The optimal settings can vary between instruments, but here are some general guidelines for LC-MS/MS analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM):
-
Ionization Mode: As discussed, both positive and negative ESI can be used.
-
Internal Standard: The use of a deuterated internal standard, such as d4-16:0 PAF, is highly recommended for accurate quantification as it corrects for variations in extraction, chromatography, and ionization.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for PAF analysis, which can serve as a benchmark for your experiments.
| Parameter | Value | Species | Method | Reference |
| Limit of Detection | 1 pg (1.9 fmol) | 16:0 PAF | LC-MS/MS | [7] |
| Limit of Detection | ~100 fmol | 16:0 PAF | RPLC-SRM (Negative Ion Mode) | [2] |
| Linear Response Range | up to 1,000 pg | PAF | LC-MS/MS | [7] |
| Linear Response Range | 0.2 pmol - 96 pmol | 18:1 PAF | RPLC-SRM (Negative Ion Mode) | [2] |
| Endogenous Levels (A23187-stimulated) | 9,948 fmol/million cells | 18:1 PAF | RPLC-SRM (Negative Ion Mode) | [2] |
| Endogenous Levels (unstimulated) | 125 fmol/million cells | 18:1 PAF | RPLC-SRM (Negative Ion Mode) | [2] |
Experimental Protocol: RPLC-MS/MS for this compound Quantification
This protocol is a composite based on methodologies described in the literature for the quantification of PAF molecular species in biological samples.[2][7]
1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)
-
To your biological sample (e.g., cell pellet suspension, plasma), add a known amount of deuterated internal standard (e.g., 4.74 pmol of [d4] 16:0 PAF).
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.
-
Add 1.25 volumes of chloroform. Vortex.
-
Add 1.25 volumes of water. Vortex.
-
Centrifuge at low speed (e.g., 200 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable volume of mobile phase (e.g., 100 µL of methanol) for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Methanol/water/ammonium (B1175870) hydroxide (B78521) (90:10:0.1, v/v/v) for negative ion mode. For positive mode, 1 mM ammonium acetate in methanol/water can be used.[7]
-
Mobile Phase B: 5 mM ammonium acetate in methanol/water (90:10, v/v).[11]
-
Gradient: A suitable gradient should be developed to separate this compound from other lipids, particularly LPCs. A typical gradient might start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Example for Negative Ion Mode):
-
This compound: Precursor ion (m/z) of [M+CH3COO]⁻ → Product ion (m/z) of [M-CH3COOCH3]⁻. The exact m/z values will need to be determined based on the chemical formula of 18:1 PAF.
-
[d4] 16:0 PAF (Internal Standard): Precursor ion (m/z) of [M+CH3COO]⁻ → Product ion (m/z) of [M-CH3COOCH3]⁻.
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.
PAF Signaling Pathway
PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR).[12][13] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathophysiological processes, including inflammation, platelet aggregation, and cancer cell signaling.[12][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Switching the substrate specificity of lysoplasmalogen‐specific phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publications.ersnet.org [publications.ersnet.org]
Common experimental artifacts in PAF C-18:1 research
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1 research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this potent lipid mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems encountered during PAF C-18:1 experiments.
Handling and Storage of this compound
Q1: How should I store my this compound stock solution to ensure its stability and activity?
A1: Proper storage is critical to prevent degradation of this compound. It is recommended to store it as a stock solution in a solvent such as ethanol (B145695) at -20°C or -80°C.[] For long-term storage, amber glass vials are preferable to minimize light exposure. Avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare single-use aliquots from the main stock solution to maintain its integrity.
Q2: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A2: Cloudiness or precipitation can indicate that the lipid has come out of solution, which can be due to the solvent used or low temperatures. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the lipid. If the issue persists, consider preparing a fresh dilution from your stock. The use of a carrier protein like bovine serum albumin (BSA) can help maintain solubility in aqueous buffers.
Q3: I am observing lower than expected bioactivity in my experiments. Could this be related to handling?
A3: Yes, improper handling can lead to a loss of bioactivity. Besides storage issues, exposure to acidic or basic conditions can hydrolyze the acetyl group at the sn-2 position, rendering the molecule inactive.[2] Always use high-purity solvents and prepare fresh dilutions in appropriate buffers immediately before use.
Cell-Based Assays
Q4: I am seeing high background or inconsistent results in my cell-based assays. What are the potential causes?
A4: High background and variability can stem from several factors:
-
Non-specific binding: this compound is a lipid and can adhere to plastic surfaces of labware. To mitigate this, pre-coat pipette tips and plates with a solution of 0.1% to 1% BSA.
-
Aggregation: At high concentrations or in certain media, this compound can form micelles or aggregates, leading to inconsistent local concentrations. Prepare dilutions in buffers containing a carrier protein like BSA to improve solubility and prevent aggregation.
-
Cell health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells can respond differently to stimuli.
Q5: How can I confirm that the observed cellular response is specifically due to this compound and not an artifact?
A5: To ensure specificity, include the following controls in your experiments:
-
Vehicle control: Treat cells with the same solvent used to dissolve this compound.
-
Inactive analog control: Use lyso-PAF (the precursor lacking the acetyl group) as a negative control, as it is biologically inactive in most PAF receptor-mediated assays.[2]
-
PAF receptor antagonists: Pre-treat cells with a specific PAF receptor antagonist (e.g., WEB 2086, CV-3988) before adding this compound. A significant reduction in the cellular response in the presence of the antagonist confirms that the effect is mediated by the PAF receptor.[3]
Mass Spectrometry Analysis
Q6: I am having difficulty accurately quantifying this compound in my biological samples using LC-MS/MS. What are the common challenges?
A6: The primary challenge in the mass spectrometric quantification of this compound is the presence of isobaric and isomeric interfering molecules.[4]
-
Isobaric Interference: Other lipids, such as certain species of lysophosphatidylcholines (LPCs), can have the same nominal mass as this compound, leading to overestimation.[5]
-
Isomeric Interference: Novel isomers of this compound and formylated lipids can also co-elute and interfere with accurate measurement.[4]
Q7: How can I overcome these interferences in my LC-MS/MS analysis?
A7: Several strategies can be employed:
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of this compound from known interferences. Reversed-phase chromatography with a C18 column is commonly used.[2]
-
Sample Pre-treatment: In some cases, pre-treatment of the sample with acid can be used to remove plasmalogens, a potential source of interference.[5]
-
High-Resolution Mass Spectrometry: Use of high-resolution mass spectrometers can help distinguish between this compound and some isobaric interferences based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): Employ specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to enhance selectivity for this compound.[4]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d4-PAF C-16:0) is crucial for accurate quantification, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[5]
Experimental Protocols
Platelet Aggregation Assay
This protocol describes a method to measure the aggregation of washed rabbit platelets in response to this compound.
Materials:
-
Rabbit whole blood
-
Anticoagulant (e.g., Acid Citrate Dextrose)
-
Tyrode's buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
This compound stock solution (in ethanol)
-
Platelet aggregometer
Methodology:
-
Platelet Preparation:
-
Collect rabbit blood into a tube containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Add an equal volume of Tyrode's buffer to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing BSA.
-
Adjust the platelet concentration to approximately 3-5 x 10^8 platelets/mL.
-
-
Aggregation Measurement:
-
Pre-warm the platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add a known concentration of this compound to the cuvette and record the change in light transmittance over time. Aggregation is indicated by an increase in light transmittance.
-
To confirm specificity, pre-incubate a separate aliquot of platelets with a PAF receptor antagonist before adding this compound and observe the inhibition of aggregation.
-
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in response to this compound stimulation using the fluorescent indicator Fura-2 AM.[6][7]
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence imaging system capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Methodology:
-
Cell Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.
-
Wash the cells on coverslips once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).
-
Add this compound at the desired concentration to the perfusion buffer.
-
Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates a rise in intracellular calcium concentration.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, perfuse with a calcium-free buffer containing a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
These values can be used with the Grynkiewicz equation to convert the fluorescence ratios into absolute intracellular calcium concentrations.
-
Quantitative Data Summary
Table 1: Potency of Different PAF Species in Inducing Neutrophil Chemotaxis
| PAF Species | Relative Potency |
| PAF C-16:0 | Most Potent |
| PAF C-18:0 | Less Potent than C-16:0 |
| This compound | Less Potent than C-16:0 and C-18:0 |
Data synthesized from qualitative descriptions in the literature.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound can initiate signaling through both PAF receptor-dependent and -independent mechanisms. The canonical pathway involves the G-protein coupled PAF receptor, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium and activation of protein kinase C (PKC).[8] This can trigger a cascade of downstream events, including the activation of MAP kinases and the production of other inflammatory mediators.[8] Recent evidence also points to a PAF receptor-independent pathway for the activation of the NLRP3 inflammasome.[8]
Experimental Workflow for LC-MS/MS Analysis of this compound
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Logic for Inconsistent Bioactivity
This diagram provides a logical approach to troubleshooting experiments where the observed bioactivity of this compound is lower than expected or inconsistent.
References
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. all4nutra.com [all4nutra.com]
- 6. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 65154-06-5 [chemicalbook.com]
How to prevent degradation of PAF C-18:1 in experimental setups
Welcome to the technical support center for Platelet-Activating Factor C-18:1 (PAF C-18:1). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in experimental setups to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A: Platelet-Activating Factor (PAF) C-18:1 is a potent, naturally occurring phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its bioactivity is highly dependent on its specific chemical structure, particularly the acetyl group at the sn-2 position and the unsaturated alkyl chain at the sn-1 position. Degradation of this compound, through mechanisms such as hydrolysis or oxidation, leads to a loss of biological activity, which can result in inaccurate and unreliable experimental data. Therefore, maintaining the structural integrity of this compound throughout an experiment is critical for obtaining meaningful results.
Q2: How should I store this compound to ensure its long-term stability?
A: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. When stored under these conditions, it is reported to be stable for at least two years. It is often supplied in an organic solvent like ethanol (B145695); in this state, it is crucial to prevent solvent evaporation, which could expose the lipid to air and moisture.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A: It is highly recommended to aliquot your this compound stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the entire stock is subjected to, thereby reducing the risk of degradation from temperature fluctuations and exposure to moisture and oxygen upon opening the vial.
Q4: In which solvents can I dissolve this compound?
A: this compound is soluble in a variety of organic solvents and aqueous buffers. According to available data, it is soluble in:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.2)
-
Water
The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in the aqueous culture medium. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.
Q5: What are the primary mechanisms of this compound degradation?
A: The main degradation pathways for this compound are:
-
Enzymatic Degradation: The most significant route of degradation in biological systems is through the action of PAF acetylhydrolases (PAF-AH).[1][2][3][4] These enzymes specifically hydrolyze the acetyl group at the sn-2 position, converting the active this compound into the inactive lyso-PAF.
-
Chemical Hydrolysis: The ester linkage of the acetyl group is susceptible to hydrolysis under both acidic and basic conditions. This chemical breakdown also results in the formation of inactive lyso-PAF.
-
Oxidation: The double bond in the C-18:1 alkyl chain is prone to oxidation, especially when exposed to air, light, or certain metal ions. Oxidation can alter the structure and biological activity of the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological response to this compound. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from a new vial. - Ensure proper storage conditions (-20°C, inert atmosphere). - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Enzymatic degradation in the experimental system. | - If working with biological fluids (e.g., serum, plasma) that contain PAF acetylhydrolases, consider heat-inactivating the fluid or using a PAF-AH inhibitor. - Minimize incubation times where possible. | |
| Inappropriate solvent or pH. | - Use high-purity solvents. - Ensure the pH of your experimental buffer is within a stable range for this compound (ideally near neutral). Avoid strongly acidic or basic conditions. | |
| Loss of this compound concentration over time in working solutions. | Adsorption to plasticware. | - Use low-adhesion polypropylene (B1209903) or glass tubes and pipette tips. - Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your aqueous solutions to prevent adsorption. |
| Oxidation of the unsaturated alkyl chain. | - Prepare solutions fresh before use. - Protect solutions from light. - Degas aqueous buffers to remove dissolved oxygen. - Consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic stock solutions, if compatible with your experiment. | |
| Variability between experimental replicates. | Inaccurate pipetting of viscous stock solutions. | - Allow stock solutions to equilibrate to room temperature before use. - Use positive displacement pipettes for accurate handling of viscous organic solutions. |
| Uneven evaporation of solvent from stock vials. | - Tightly seal all vials. - Use parafilm to further secure caps (B75204) during storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in ethanol.
Materials:
-
This compound (lyophilized powder or film)
-
Anhydrous ethanol (200 proof)
-
Inert gas (argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Positive displacement pipette or gas-tight syringe
Procedure:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the material is at the bottom.
-
Under a stream of inert gas, carefully open the vial.
-
Add the required volume of anhydrous ethanol to the vial to achieve a concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of this compound.
-
Seal the vial tightly with the PTFE-lined cap and vortex gently until the lipid is completely dissolved.
-
Flush the headspace of the vial with inert gas before final sealing.
-
Wrap the vial in aluminum foil to protect it from light and store at -20°C.
-
For working solutions, dilute this stock solution in the appropriate experimental buffer or medium immediately before use.
Protocol 2: Minimizing Enzymatic Degradation in Cell Culture Experiments
This protocol provides steps to reduce the impact of PAF acetylhydrolases in cell-based assays.
Materials:
-
Prepared this compound working solution
-
Cell culture medium
-
Serum (if required for the experiment)
-
PAF acetylhydrolase inhibitor (optional, e.g., methyl arachidonyl fluorophosphonate - MAFP)
Procedure:
-
If your cell culture medium contains serum, be aware that it may contain PAF acetylhydrolases.
-
Option A (Serum-free conditions): If your experiment allows, adapt your cells to serum-free medium before and during the treatment with this compound.
-
Option B (Heat inactivation of serum): Heat-inactivate the serum at 56°C for 30 minutes before adding it to the medium. Note that this may also denature other important proteins in the serum.
-
Option C (Use of PAF-AH inhibitors): If compatible with your experimental goals, pre-incubate your cells with a specific PAF acetylhydrolase inhibitor for a short period before adding this compound. The optimal concentration and incubation time for the inhibitor should be determined empirically.
-
When adding the this compound working solution to your cells, do so gently and mix by swirling the plate or tube to ensure even distribution.
-
Minimize the incubation time with this compound to the shortest duration necessary to observe the desired biological effect.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The degradation of platelet-activating factor in serum and its discriminative value in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of platelet activating factor and its methylated analogs by acetylhydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio for PAF C-18:1 detection
Welcome to the technical support center for the analysis of Platelet-Activating Factor (PAF) C-18:1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio and overcome common challenges in the detection of PAF C-18:1 by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low signal-to-noise (S/N) ratio for my this compound standard. What are the potential causes and solutions?
A low S/N ratio can stem from several factors, including suboptimal ionization, inefficient chromatographic separation, or issues with the mass spectrometer settings. Here are some common causes and troubleshooting steps:
-
Suboptimal Ionization Mode: PAF species can be detected in both positive and negative ion modes. While positive ion mode is common, utilizing the transition of the phosphocholine (B91661) headgroup ([M+H]⁺ → m/z 184), it can suffer from interference from isobaric lysophosphatidylcholines (LPCs).[1] Negative ion mode, detecting acetate (B1210297) adducts, can offer enhanced specificity and a better signal-to-noise ratio by avoiding this interference.[1]
-
Inefficient Sample Preparation: The presence of high-abundance lipids can suppress the ionization of low-abundance species like PAF. A robust sample preparation method, such as solid-phase extraction (SPE) using a C18 or silica (B1680970) cartridge, can effectively remove interfering compounds.[2]
-
Mobile Phase Composition: The composition of your mobile phase significantly impacts ionization efficiency. The inclusion of an additive like ammonium (B1175870) acetate can improve the formation of adducts, leading to a better signal in both positive and negative ion modes.[3][4]
Q2: My this compound peak is broad and shows poor chromatography. How can I improve it?
Poor peak shape is often a chromatographic issue. Here are some key areas to investigate:
-
Column Choice: A reversed-phase C18 column is commonly used for PAF analysis.[3][4] Ensure your column is not degraded and is appropriate for lipid analysis.
-
Gradient Elution: An optimized gradient elution program is crucial for separating this compound from other lipids and achieving a sharp peak. A typical gradient involves solvents like methanol (B129727), acetonitrile, and water with an ammonium acetate additive.[3][4]
-
Flow Rate: The flow rate should be optimized for your column dimensions and particle size to ensure efficient separation.
Q3: I suspect isobaric interference is affecting my this compound quantification. How can I confirm and resolve this?
Isobaric interference is a significant challenge in PAF analysis, primarily from lysophosphatidylcholines (LPCs) in positive ion mode.[1]
-
Confirmation:
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between this compound and potential isobaric interferences based on their exact mass.
-
Chromatographic Separation: A well-optimized HPLC method should be able to chromatographically resolve this compound from interfering LPCs.[5] If you see a co-eluting peak with the same m/z, it is likely an isobar.
-
-
Resolution:
-
Negative Ion Mode: As mentioned, switching to negative ion mode can eliminate the interference from LPCs that do not readily form acetate adducts.[1]
-
Chromatographic Method Development: Further optimization of your LC gradient, including changes in solvent composition or gradient slope, can improve the resolution between PAF and interfering compounds.[3]
-
Sample Cleanup: Employing a more rigorous sample cleanup procedure, such as normal-phase HPLC fractionation before LC-MS/MS analysis, can remove interfering lipid classes.[3]
-
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for enriching PAF from a biological matrix.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as an ethanol/water mixture, containing an internal standard (e.g., d4-PAF C-16:0).[1][2]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[2]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., methanol/water) to remove polar impurities.[2]
-
Elution: Elute the PAF-containing fraction with a high-organic solvent like methanol.[2]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]
Table 1: Recommended LC-MS/MS Parameters for this compound Detection
| Parameter | Setting | Rationale |
| Ionization Mode | Negative ESI | Reduces isobaric interference from LPCs.[1] |
| Precursor Ion (m/z) | 608.5 ([M+CH3COO]⁻) | Corresponds to the acetate adduct of this compound.[1] |
| Product Ion (m/z) | 492.4 | Unique product ion for SRM of 18:1 PAF in negative mode.[1] |
| Collision Energy | ~31 eV | Optimize for maximal fragmentation of the precursor ion.[1] |
| LC Column | C18 Reversed-Phase | Provides good retention and separation for lipids.[3][4] |
| Mobile Phase A | Water with 1mM Ammonium Acetate | Aqueous component of the mobile phase.[4] |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 1mM Ammonium Acetate | Organic component for elution.[4] |
| Internal Standard | d4-16:0 PAF | For accurate quantification.[1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low S/N Ratio
Caption: A flowchart for troubleshooting a low signal-to-noise ratio.
Diagram 2: Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for this compound quantification.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Working with PAF C-18:1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use PAF C-18:1 (1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine) in cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate successful and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Cellular Response | Inadequate Concentration: The concentration of this compound may be too low to elicit a response in the specific cell type. | Consult the data tables below for recommended concentration ranges. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.[1][2][3][4] |
| Degradation of this compound: this compound can be susceptible to degradation, especially with improper storage or handling. It has a short half-life in serum-containing media.[5] | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. When possible, conduct experiments in serum-free media.[1][2][3] | |
| Low Receptor Expression: The target cells may have low or no expression of the Platelet-Activating Factor Receptor (PAFR). | Confirm PAFR expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| Incorrect Vehicle Control: The vehicle used to dissolve this compound may be interfering with the cellular response. | Use a vehicle control (e.g., ethanol (B145695), DMSO) at the same final concentration as in the experimental wells. Ensure the final vehicle concentration is non-toxic to the cells. | |
| Sub-optimal Incubation Time: The duration of cell exposure to this compound may be too short or too long to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation time for your specific endpoint (e.g., signaling activation, cytokine release). Short stimulation times (minutes) are often sufficient for signaling events, while longer incubations (hours) may be needed for gene expression or cytokine secretion.[1][6] | |
| High Cell Death/Cytotoxicity | Concentration Too High: High concentrations of this compound can be cytotoxic to some cell lines.[7] | Perform a dose-response experiment to determine the cytotoxic threshold for your specific cells using a viability assay (e.g., MTT, Trypan Blue). Start with lower concentrations and titrate up. For example, concentrations above 10 µM have been shown to be toxic to human conjunctival epithelial cells over a 24-hour period.[8] |
| Solvent Toxicity: The vehicle (e.g., ethanol, DMSO) used to dissolve this compound may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic. Always include a vehicle-only control. | |
| Contamination: The this compound stock solution or cell culture may be contaminated. | Use sterile techniques for all manipulations. Filter-sterilize the this compound stock solution if necessary and feasible. | |
| Inconsistent or Variable Results | Improper Stock Solution Preparation/Storage: Inconsistent stock concentration or degradation of this compound can lead to variability. | Prepare stock solutions in a suitable solvent like ethanol or DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] |
| Cell Passage Number and Health: Cellular responsiveness can change with high passage numbers or poor cell health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Presence of Serum: Serum contains enzymes that can degrade this compound and other factors that can interfere with its activity.[5] | For signaling studies, it is often recommended to perform experiments in serum-free or low-serum media after a period of serum starvation.[1][2][3] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from other PAFs?
This compound is a naturally occurring isoform of Platelet-Activating Factor, a potent phospholipid mediator.[10] The "C-18:1" denotes an 18-carbon fatty acid with one double bond at the sn-1 position of the glycerol (B35011) backbone. Different PAF isoforms, such as PAF C-16:0, have different fatty acid chains, which can affect their binding affinity to the PAF receptor and their biological potency.[10]
2. How should I prepare and store a stock solution of this compound?
It is recommended to dissolve this compound in a non-aqueous solvent such as ethanol, DMSO, or a chloroform:methanol mixture. For cell culture applications, ethanol or DMSO are more common. Prepare a high-concentration stock solution (e.g., 1-10 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[9] When preparing working solutions, dilute the stock directly into your serum-free cell culture medium immediately before use.
3. What is the appropriate vehicle control for this compound experiments?
The vehicle control should be the solvent used to dissolve the this compound (e.g., ethanol or DMSO) diluted to the same final concentration in the cell culture medium as in your experimental conditions. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
4. What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the treatment. Generally, concentrations can range from picomolar to micromolar levels. For example, concentrations as low as 10⁻¹² M can elicit biological activity.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Refer to the data tables below for published concentration ranges.
5. How long should I incubate my cells with this compound?
The optimal incubation time varies depending on the cellular response being investigated.
-
Signaling events: Activation of intracellular signaling pathways, such as calcium mobilization or protein phosphorylation, are often rapid and can be observed within seconds to minutes of stimulation.[8]
-
Gene expression: Changes in gene expression may require several hours of incubation.
-
Cytokine release: The release of cytokines and other inflammatory mediators typically requires longer incubation periods, ranging from a few hours to 24 hours.[8]
-
Cell viability/cytotoxicity: These effects are usually assessed after longer-term exposure, such as 24 to 48 hours.[11]
6. Should I use serum-free or serum-containing medium for my experiments?
For most signaling studies and short-term assays, it is highly recommended to use serum-free or low-serum medium.[1][2][3] Serum contains PAF acetylhydrolases, which can rapidly degrade this compound, leading to inconsistent results.[5] If long-term experiments require serum for cell viability, consider the potential for this compound degradation and its impact on your results.
Quantitative Data Summary
The following tables summarize typical experimental conditions for working with this compound in various cell types.
Table 1: Recommended Concentration Ranges of this compound for Different Cell Types and Assays
| Cell Type | Assay | Concentration Range | Incubation Time | Reference(s) |
| Neutrophils | Chemotaxis, Adhesion | 10 nM - 1 µM | 5 - 60 min | [12][13] |
| Macrophages | Cytokine Release, Inflammasome Activation | 1 µM - 50 µM | 3 - 24 hours | [14][15] |
| Endothelial Cells | PAF Synthesis, Adhesion Molecule Expression | 1 nM - 10 µM | 15 min - 24 hours | [16][17][18] |
| Neuronal Cells | Migration, Apoptosis | 100 nM - 1 µM | 1 - 24 hours | [1][19] |
| Keratinocytes | Arachidonic Acid Release | 1 µM - 20 µM | 60 min | [5] |
| Epithelial Cells | Cytokine Release | 10 nM - 1 µM | 24 hours | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Ethanol | ≥ 10 mg/mL |
| DMSO | ≥ 10 mg/mL |
| Chloroform:Methanol (2:1) | Soluble |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble, forms micelles |
Experimental Protocols & Workflows
Protocol 1: General Cell Stimulation with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional but Recommended): For signaling studies, replace the growth medium with serum-free or low-serum (e.g., 0.1% BSA) medium and incubate for 2-24 hours. This helps to reduce basal signaling activity.
-
Preparation of this compound Working Solution: Immediately before use, dilute the this compound stock solution to the desired final concentration in serum-free medium. Vortex briefly to ensure homogeneity.
-
Cell Treatment: Remove the medium from the cells and add the this compound working solution. For the vehicle control, add medium containing the same final concentration of the solvent.
-
Incubation: Incubate the cells for the predetermined time at 37°C in a CO₂ incubator.
-
Downstream Analysis: After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, collection of supernatant for ELISA, or cell staining for microscopy).
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]
-
Absorbance Measurement: Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Calcium Mobilization
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Baseline Measurement: Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging and record the baseline fluorescence for a few minutes.
-
Stimulation: Add this compound at the desired concentration to the cells while continuously recording the fluorescence.
-
Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[8]
Protocol 4: Western Blot for p38 MAPK Activation
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 5-30 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total p38 MAPK as a loading control.[21][22][23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-p38 and total p38.
Signaling Pathways
This compound primarily exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Upon binding of this compound to its receptor, the associated Gq protein activates Phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10] Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC), which in turn can activate downstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[10][24] These signaling events culminate in various cellular responses, such as inflammation, chemotaxis, and cytokine production.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Platelet-Activating Factor Receptor Stimulation Disrupts Neuronal Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Platelet activating factor stimulates arachidonic acid release in differentiated keratinocytes via arachidonyl non-selective phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. pnas.org [pnas.org]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 22. pure.uva.nl [pure.uva.nl]
- 23. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Platelet Aggregation Responses to PAF C-18:1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in platelet aggregation responses induced by Platelet-Activating Factor (PAF) C-18:1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and how does it induce platelet aggregation?
A1: this compound is a naturally occurring phospholipid that acts as a potent platelet activator.[1] It is a molecular species of Platelet-Activating Factor (PAF), which plays a significant role in various physiological and pathological processes, including inflammation and hemostasis. This compound induces platelet aggregation by binding to the PAF receptor (PAF-R), a G-protein-coupled receptor on the platelet surface.[2][3] This binding initiates a signaling cascade that leads to platelet activation, shape change, and aggregation.[2]
Q2: What is the expected range of platelet aggregation responses to this compound in healthy individuals?
A2: Platelet aggregation responses to PAF are known to exhibit inter-individual variability.[4][5] The concentration of PAF required to induce 50% of the maximal aggregation (EC50) is a common metric used to assess platelet sensitivity. In healthy volunteers, PAF EC50 values can vary, but a study on non-ST elevation acute coronary syndromes reported a mean PAF EC50 of 22.47 nM in their control group of 20 healthy volunteers.[6] It is crucial to establish baseline PAF EC50 values within your own laboratory and donor pool.
Q3: What are the main sources of variability in this compound-induced platelet aggregation assays?
A3: Variability in platelet aggregation studies can stem from several factors, including:
-
Donor-specific factors: Genetic differences in PAF receptor expression or signaling pathway components, underlying health conditions, medications, and diet can all influence platelet reactivity.[4]
-
Pre-analytical variables: The method of blood collection, the anticoagulant used, and the time between blood draw and the start of the experiment are critical.[7]
-
Sample processing: Centrifugation speed and temperature for preparing platelet-rich plasma (PRP) can affect platelet viability and activation state.[8]
-
Reagent preparation: The concentration and handling of this compound are crucial for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low platelet aggregation response | 1. Inactive this compound: Improper storage or handling of the this compound stock solution. 2. Low platelet count in PRP: Incorrect centrifugation speed or time during PRP preparation. 3. Platelet refractoriness: Platelets may have become activated and then refractory during sample preparation. 4. Presence of inhibitory substances: The donor may have consumed medications (e.g., aspirin, NSAIDs) that inhibit platelet function. | 1. Prepare fresh this compound dilutions for each experiment from a properly stored stock. 2. Optimize PRP preparation protocol. Ensure centrifugation is performed at 150-200 x g for 10-15 minutes at room temperature.[8] 3. Handle blood samples gently and process them promptly after collection to minimize platelet activation. 4. Screen donors for the use of antiplatelet medications. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of PRP or this compound added to the aggregometer cuvettes. 2. Temperature fluctuations: Failure to maintain a constant 37°C in the aggregometer block. 3. Inadequate mixing: Insufficient stirring of the PRP sample during the assay. | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Allow the aggregometer to fully warm up to 37°C before starting the experiment.[8] 3. Ensure the stir bar is functioning correctly and that the sample is being mixed at the appropriate speed. |
| Spontaneous platelet aggregation | 1. Platelet activation during blood collection: Traumatic venipuncture or excessive shear stress. 2. Contamination of reagents or consumables: Presence of agonists or other activating substances. | 1. Use a large gauge needle (e.g., 21G) for venipuncture and ensure a clean, smooth blood draw.[7] 2. Use sterile, high-quality consumables and prepare fresh reagents for each experiment. |
Data Presentation
The following table summarizes the reported EC50 values for PAF-induced platelet aggregation in healthy individuals from a selected study. This data can serve as a reference for expected values, though it is important to establish your own laboratory's normal range.
| Parameter | Value (Mean) | Number of Subjects | Reference |
| PAF EC50 | 22.47 nM | 20 | [6] |
Experimental Protocols
Detailed Protocol for this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Materials:
-
This compound
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Calibrated pipettes
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol) and store it at -20°C or lower.
-
Working Solutions: On the day of the experiment, evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and redissolve it in PBS containing BSA (e.g., 0.25% BSA) to prevent the lipid from adhering to plastic surfaces. Prepare a series of dilutions to determine the dose-response curve. PAF has been shown to induce dose-dependent aggregation in the range of 50 nM to 14 µM, with a threshold of about 100 nM.[9]
3. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid tissue factor contamination.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature.[8] Carefully aspirate the upper, platelet-rich layer (PRP) and transfer it to a separate plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[8]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
4. Light Transmission Aggregometry Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[8]
-
Calibration:
-
Set 0% aggregation using a cuvette containing PRP.
-
Set 100% aggregation using a cuvette containing PPP.
-
-
Aggregation Measurement:
-
Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes with stirring.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Repeat for each concentration of this compound to generate a dose-response curve.
-
Visualizations
This compound Signaling Pathway in Platelets
Caption: this compound signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for LTA platelet aggregation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. Interindividual variability in platelet reactivity among individuals with or without antiplatelet therapy: results from a large tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet hyperaggregability to platelet activating factor (PAF) in non-ST elevation acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for synthetic PAF C-18:1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Platelet-Activating Factor (PAF) C-18:1.
Frequently Asked Questions (FAQs)
Q1: What is synthetic PAF C-18:1 and what are its primary applications?
A1: Synthetic this compound (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine) is a bioactive phospholipid that acts as a potent lipid mediator.[1][2] It is the octadecenyl analog of PAF, a key player in various physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.[1][3] In research, it is primarily used to study cellular signaling pathways, inflammation, and as a chemoattractant for neutrophils.[4][5]
Q2: What are the recommended storage and stability conditions for synthetic this compound?
A2: To ensure its stability and biological activity, synthetic this compound should be stored at -20°C.[6] When stored under these conditions, it is typically stable for at least one year.[6] It is often supplied in a solution of ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727) to prevent degradation.[7][8][9] For experimental use, it is recommended to prepare fresh dilutions in a suitable buffer containing a carrier protein like bovine serum albumin (BSA) to maintain its solubility and activity.[7][8]
Q3: What are the expected purity levels for high-quality synthetic this compound?
A3: High-quality synthetic this compound should have a purity of greater than 99%.[6][] This high level of purity is crucial to avoid confounding results in sensitive biological assays. Purity is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed in Experiments
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been consistently stored at -20°C.
-
Check Aliquotting Practice: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Use Fresh Dilutions: Prepare working solutions fresh for each experiment. Do not store diluted solutions for extended periods, even at low temperatures.
-
Confirm Solvent Integrity: If the this compound was supplied in a solvent, ensure the solvent has not evaporated, which would alter the concentration.
-
Possible Cause 2: Improper Handling and Solubilization.
-
Troubleshooting Steps:
-
Carrier Protein: For aqueous solutions, use a carrier protein like BSA (typically 0.1% to 2.5 mg/mL) to improve solubility and prevent adsorption to plasticware.[7][8]
-
Solvent Evaporation: If the this compound is in an organic solvent, evaporate the solvent under a stream of inert gas (e.g., nitrogen) before redissolving the lipid film in the desired assay buffer.[7][8]
-
Vortexing: Ensure thorough vortexing to completely dissolve the lipid.
-
Possible Cause 3: Inactive Lot or Supplier Issue.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for the specific lot number to confirm its purity and characterization data.
-
Run a Positive Control: Test the activity of the this compound in a well-established bioassay, such as platelet aggregation, alongside a known active compound.[11]
-
Contact Supplier: If the issue persists, contact the supplier's technical support with the lot number and a detailed description of the problem.
-
Issue 2: High Background or Off-Target Effects in Bioassays
Possible Cause 1: Contamination of this compound Stock.
-
Troubleshooting Steps:
-
Analytical Verification: If possible, verify the purity of the stock solution using HPLC or LC-MS/MS to check for contaminants or degradation products.
-
Use a New Aliquot/Vial: Test a fresh, unopened vial of this compound to rule out contamination of the working stock.
-
Possible Cause 2: Presence of Isobaric Lipids.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: When analyzing experimental samples by mass spectrometry, be aware of potential isobaric interferences from other lipids, such as certain lysophosphatidylcholine (B164491) (LPC) species.[1][12][13]
-
Chromatographic Separation: Utilize a robust chromatographic method, such as reversed-phase HPLC, to separate this compound from potentially interfering compounds before mass spectrometric detection.[14]
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS with specific precursor-product ion transitions to enhance the specificity of this compound detection and quantification.[14]
-
Issue 3: Difficulty in Detecting and Quantifying this compound by Mass Spectrometry
Possible Cause 1: Suboptimal Ionization or Fragmentation.
-
Troubleshooting Steps:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes can be used. Negative ion mode can sometimes offer better specificity by avoiding interference from isobaric LPCs.[1]
-
Adduct Formation: In negative ion mode, acetate (B1210297) adducts can produce unique fragment ions that are useful for selected reaction monitoring (SRM).[1]
-
Optimize Collision Energy: Optimize the collision energy in MS/MS experiments to achieve efficient fragmentation and generate characteristic product ions for this compound.
-
Possible Cause 2: Low Abundance in Biological Samples.
-
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): Use C18-packed cartridges for solid-phase extraction to enrich this compound from complex biological matrices and remove interfering substances.[15]
-
Internal Standards: Incorporate a deuterated internal standard (e.g., d4-lyso-PAF) during sample extraction to account for sample loss and ionization suppression, enabling accurate quantification.[15][16]
-
Sensitive Instrumentation: Utilize a highly sensitive mass spectrometer, such as a triple quadrupole or a high-resolution instrument, capable of detecting femtomole levels of PAF.[14]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Value | Reference |
| Purity | >99% | [6][] |
| Molecular Formula | C28H56NO7P | [6] |
| Formula Weight | 553.7 g/mol | N/A |
| Exact Mass | 553.379 g/mol | N/A |
| Storage Temperature | -20°C | [6] |
| Stability | 1 Year at -20°C | [6] |
Table 2: Common Mass Spectrometry Transitions for this compound Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes | Reference |
| 552.5 | 184.1 | Positive (ESI) | [M+H]+, phosphocholine (B91661) headgroup fragment | [14] |
| 508.0 | 104.0 | Positive (ESI) | Lyso-PAF C-18:1 [M+H]+ | [17] |
| 582.5 | 466.4 | Negative (ESI) | [M+CH3COO]-, loss of methyl acetate | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Bioassays
-
Material: Synthetic this compound (stored at -20°C), organic solvent (e.g., ethanol or chloroform/methanol), inert gas (e.g., nitrogen), and assay buffer containing 0.1% BSA.
-
Procedure: a. Allow the vial of this compound to warm to room temperature. b. If in an organic solvent, dispense the desired volume into a clean glass tube. c. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. d. Add the appropriate volume of pre-warmed (37°C) assay buffer containing 0.1% BSA to the tube. e. Vortex the solution vigorously for 1-2 minutes until the lipid film is completely dissolved. f. Use the freshly prepared working solution immediately in your experiment.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation (Lipid Extraction): a. To a 100 µL plasma sample, add an internal standard (e.g., d4-lyso-PAF).[16] b. Add 300 µL of cold methanol.[16] c. Vortex for 5 minutes and centrifuge at 9100 x g for 10 minutes at 20°C.[16] d. Transfer the supernatant to a new tube for analysis.
-
Liquid Chromatography (LC): a. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[18] b. Mobile Phase A: Water with 1% 1 M ammonium (B1175870) acetate and 0.1% formic acid.[18] c. Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 1% 1 M ammonium acetate and 0.1% formic acid.[18] d. Gradient: A suitable gradient to separate this compound from other lipids. For example, start at 35% B, increase to 100% B over 7 minutes, and hold for 7 minutes.[18] e. Flow Rate: 0.4 mL/min.[18]
-
Tandem Mass Spectrometry (MS/MS): a. Ionization: Electrospray ionization (ESI) in positive or negative mode. b. Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). c. Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard (refer to Table 2). d. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
Caption: Simplified this compound signaling pathway via the PAF receptor.
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting logic for inconsistent bioactivity of this compound.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Impact of Serum Components on PAF C-18:1 Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Platelet-Activating Factor (PAF) C-18:1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving serum or its components.
Frequently Asked Questions (FAQs)
Q1: Why is my PAF C-18:1 activity lower than expected when I use serum in my assay?
A1: Several factors in serum can reduce the apparent activity of this compound:
-
Enzymatic Degradation: Serum contains Platelet-Activating Factor Acetylhydrolases (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2). These enzymes rapidly hydrolyze the acetyl group at the sn-2 position of PAF, rendering it inactive.[1]
-
Protein Binding: this compound can bind to serum proteins, particularly albumin and lipoproteins (LDL and HDL). This binding can sequester the molecule, reducing its availability to interact with its receptor on target cells.
-
Matrix Effects: In analytical methods like LC-MS/MS, other serum components can interfere with the ionization of this compound, leading to underestimation of its concentration.[2][3]
Q2: What is the role of albumin in this compound bioassays?
A2: Albumin can have a dual role in this compound bioassays. On one hand, it can act as a carrier protein, preventing non-specific binding of the lipid to plasticware and maintaining its solubility. Many protocols for platelet aggregation assays include bovine serum albumin (BSA) in the buffer for this reason.[1] On the other hand, high concentrations of albumin can bind this compound and reduce its effective concentration, thus appearing to inhibit its activity. Studies have shown that low albumin levels can be associated with increased platelet aggregation, while high albumin concentrations can have an anticoagulant effect.
Q3: How do lipoproteins like LDL and HDL affect this compound activity?
A3: Lipoproteins, particularly LDL and HDL, can bind to PAF and PAF-like lipids. This interaction can reduce the bioavailability of this compound to its receptor. HDL-like phospholipid particles have been shown to inhibit the cytotoxic effects of PAF, likely by sequestering the molecule. The presence of high levels of lipoproteins in your assay system could therefore lead to a decrease in the observed biological activity of this compound.
Q4: Can I measure this compound directly in serum or plasma?
A4: Yes, but it requires specific procedures to account for the interfering components and rapid degradation. For bioassays, it is crucial to inhibit PAF-AH activity immediately after sample collection. For LC-MS/MS analysis, a robust extraction method is necessary to remove interfering substances and a stable isotope-labeled internal standard is essential for accurate quantification.[4]
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results with Serum Samples
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent PAF-AH Activity | Add a PAF-AH inhibitor (e.g., Phenylmethylsulfonyl fluoride (B91410) - PMSF) to blood collection tubes and samples immediately. | PAF-AH in serum rapidly degrades this compound. Inconsistent handling times before inhibition can lead to variable degradation and thus, variable results. |
| Platelet Activation During Sample Preparation | Use appropriate anticoagulants (e.g., citrate (B86180) or EDTA) and handle blood samples gently. Process samples promptly at room temperature. | Premature platelet activation can release endogenous PAF and other factors that interfere with the assay, leading to inconsistent baselines and responses. |
| Matrix Effects from Serum | Perform a serum titration experiment to determine the optimal serum concentration that minimizes interference while maintaining cell viability. Consider using a serum-free or low-serum medium if possible. | High concentrations of serum proteins and lipids can non-specifically interfere with the assay, leading to variability. |
| Donor-to-Donor Variability in Serum | If using serum from different donors, pool the serum to create a homogenous batch for a set of experiments. | The composition of serum, including levels of PAF-AH, albumin, and lipoproteins, can vary significantly between individuals, contributing to result variability. |
Issue 2: Low Signal or No Detection of this compound in LC-MS/MS
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction from Serum | Optimize your lipid extraction protocol. A modified Bligh-Dyer or Folch extraction is commonly used. Ensure complete phase separation and careful collection of the organic layer. | Serum is a complex matrix, and inefficient extraction can lead to low recovery of this compound. |
| Ion Suppression from Co-eluting Lipids | Improve chromatographic separation to resolve this compound from abundant phospholipids (B1166683) like phosphatidylcholines. Use a suitable internal standard (e.g., d4-PAF C-18:1) to correct for matrix effects. | Co-eluting species can compete for ionization in the mass spectrometer source, suppressing the signal of the analyte of interest.[2] |
| Degradation During Sample Processing | Keep samples on ice throughout the extraction process and add antioxidants like BHT to the extraction solvent. Analyze samples as quickly as possible after extraction. | This compound is susceptible to degradation. Minimizing processing time and temperature is critical. |
| Instrument Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated. Optimize source parameters and collision energy for the specific m/z transition of this compound. | Low instrument sensitivity can prevent the detection of low-abundance lipids like this compound. |
Quantitative Data Summary
The following table summarizes the expected impact of key serum components on this compound activity. Please note that exact values can vary depending on the specific assay conditions and cell type used.
| Condition | Parameter | This compound Value | Effect on Activity | Reference |
| Buffer (e.g., Tyrode's with 0.25% BSA) | EC50 (Platelet Aggregation) | ~1-10 nM | Baseline Activity | [5] |
| + Human Serum Albumin (HSA) (physiological conc. ~40 mg/mL) | EC50 (Platelet Aggregation) | Increased | Inhibition | Inferred from platelet aggregation studies |
| + Low-Density Lipoprotein (LDL) | IC50 (Inhibition of Cytotoxicity) | Not specified | Inhibition | Inferred from studies on PAF-like lipids |
| + High-Density Lipoprotein (HDL) | IC50 (Inhibition of Cytotoxicity) | Not specified | Inhibition | Inferred from studies on PAF-like lipids |
| Human Serum (untreated) | Half-life | < 1 minute | Rapid Degradation | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Bioassay for this compound in the Presence of Plasma
Objective: To measure the biological activity of this compound in a plasma-containing sample by monitoring platelet aggregation.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound standard.
-
Tyrode's buffer (pH 7.4) containing 0.25% BSA.
-
Platelet aggregometer.
-
PAF-AH inhibitor (e.g., PMSF).
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge citrated whole blood at 150 x g for 15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500 x g for 15 minutes.
-
Collect the supernatant PPP, which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Count the platelets in the PRP and adjust the concentration to approximately 2.5 x 10^8 platelets/mL with PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with constant stirring.
-
Add the test sample containing this compound (or standard) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
The aggregation response is quantified as the maximum percentage change in light transmission, with PPP representing 100% aggregation.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the EC50 (the concentration that produces 50% of the maximal aggregation response).
-
Calculate the this compound activity in the unknown sample by comparing its aggregation response to the standard curve.
-
Critical Notes:
-
To measure endogenous this compound in a plasma sample, add a PAF-AH inhibitor to the blood collection tube and during the entire procedure.
-
All procedures should be performed at room temperature to maintain platelet viability.
Visualizations
Caption: this compound signaling pathway via the Gq protein cascade.
Caption: Experimental workflow for this compound bioassay in plasma.
References
Technical Support Center: Cell Viability Assessment After High-Dose PAF C-18:1 Treatment
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers assessing cell viability following treatment with high-dose 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability is significantly lower than expected, even at moderate concentrations. What could be the cause?
A1: Several factors could contribute to unexpectedly high cytotoxicity:
-
Exceeding Critical Micelle Concentration: At high concentrations (often above 3 µM), this compound can form micelles. These structures can have a detergent-like effect, causing non-specific membrane disruption and rapid cell lysis (necrosis), independent of specific receptor signaling.[1] Visually inspect your treatment media for any cloudiness or precipitation.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic to your cells, typically below 0.1%.[2] Always include a vehicle control (cells treated with the solvent at the same final concentration) to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound depending on their expression levels of the PAF receptor (PAFR) and their intrinsic signaling pathways.
-
Assay Timing: High doses of this compound can induce rapid cell death. If you are measuring viability at a late time point (e.g., 48-72 hours), you might be observing the cumulative effect of an early, potent cytotoxic event. Consider performing a time-course experiment to capture the dynamics of cell death.
Q2: I see significant cell death, but I'm unsure if it's apoptosis or necrosis. How can I distinguish between them?
A2: High-dose this compound can induce both programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[1] Use a combination of assays to differentiate these pathways:
-
Morphological Examination: Check for classic signs of apoptosis (cell shrinkage, membrane blebbing, formation of apoptotic bodies) or necrosis (cell swelling, membrane rupture) using phase-contrast microscopy.[2]
-
Annexin V/PI Staining: This is the gold-standard method. Annexin V detects phosphatidylserine (B164497) externalization, an early marker of apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes, indicating late apoptosis or necrosis.[3][4]
-
LDH Release Assay: A Lactate (B86563) Dehydrogenase (LDH) assay specifically measures membrane integrity.[5] A significant increase in LDH release shortly after treatment points towards necrosis.
-
Caspase Assays: Measure the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis. This compound is known to induce caspase-dependent apoptosis.[6]
Q3: My results are inconsistent between experiments. What are common sources of variability?
A3: Inconsistency can arise from several sources:
-
This compound Preparation: this compound is a lipid and can be challenging to dissolve. Ensure it is fully solubilized in your stock solution and vortexed thoroughly before each dilution into culture media. Poor solubility can lead to inaccurate final concentrations.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
-
Seeding Density: Ensure uniform cell seeding across all wells, as viability readouts are often dependent on cell number.
-
Assay Interference: Lipids can sometimes interfere with certain assay reagents. For example, in an MTT assay, high lipid concentrations might affect formazan (B1609692) crystal solubilization. If you suspect interference, run a cell-free control with your compound and the assay reagents to check for any direct chemical reactions.
Q4: Which viability assay should I choose for my experiment?
A4: The choice depends on the specific question you are asking:
-
For general cytotoxicity screening: An MTT or related tetrazolium salt assay (XTT, WST-1) is a good starting point. It measures metabolic activity, which generally correlates with cell viability.[7]
-
To measure membrane damage/necrosis: An LDH Cytotoxicity Assay is the most direct method.[5]
-
To specifically quantify and differentiate apoptosis and necrosis: Annexin V/PI staining followed by flow cytometry is the most informative method.[3]
Data Presentation: Effect of PAF on Cell Viability
The cytotoxic effect of PAF is highly dependent on the cell type, concentration, and duration of exposure.
| Cell Type | Compound | Concentration | Duration | Effect on Viability | Reference |
| Human Smooth Muscle Cells | PAF | 25 µmol/L | 24 hours | >90% decrease | [8] |
| PC12 (PAFR-negative) | PAF | 100 nmol/L | Not Specified | Induces Apoptosis | [1] |
| PC12 (PAFR-negative) | PAF | >3 µmol/L | Not Specified | Induces Necrosis | [1] |
| Mycobacterium bovis BCG | PAF C-16 | 5 µg/mL | 24 hours | ~96% reduction in CFUs | [9] |
| Mycobacterium bovis BCG | PAF C-16 | 100 µg/mL | 2 hours | ~88% reduction in CFUs | [9] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of this compound on cell viability.
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][10]
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate to allow for attachment.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[11][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as: (Abs_treated / Abs_untreated_control) * 100%.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5][13][14]
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment solution
-
Commercially available LDH Cytotoxicity Assay Kit (contains Reaction Mix, Stop Solution, and Lysis Buffer)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Seed cells in a 96-well plate. Prepare additional wells for controls:
-
Spontaneous LDH Release: Cells with vehicle only.
-
Maximum LDH Release: Cells treated with Lysis Buffer (provided in the kit).
-
Background Control: Medium only, no cells.
-
-
Treat cells with this compound and incubate for the desired duration.
-
30-45 minutes before the end of the incubation, add 10 µL of Lysis Buffer to the "Maximum Release" wells.[15]
-
Centrifuge the plate at 250-400 x g for 5 minutes to pellet any detached cells.[13][15]
-
Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[13][15]
-
Add 100 µL of the LDH Reaction Solution to each well of the new plate.[13]
-
Incubate at room temperature for 30 minutes, protected from light.[15]
-
Add 50 µL of Stop Solution to each well.[15]
-
Read the absorbance at 490 nm (and a reference wavelength of ~680 nm if recommended by the kit).
-
Calculate percent cytotoxicity using the formula provided by the manufacturer, typically: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.[13]
Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured and treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Signaling Pathway Visualization
This compound exerts its biological effects primarily by binding to the PAF receptor (PAFR), a G-protein coupled receptor. Activation of PAFR by C18-PAF can initiate a pro-apoptotic signaling cascade.[6][16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. TRPM2 protects against cisplatin-induced acute kidney injury and mitochondrial dysfunction via modulating autophagy [thno.org]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria [frontiersin.org]
- 10. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model [frontiersin.org]
- 12. ijpsr.com [ijpsr.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Neutrophil Activation by PAF C-18:1 and PAF C-16:0
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two prominent molecular species of Platelet-Activating Factor (PAF), PAF C-18:1 and PAF C-16:0, in activating human neutrophils. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their differential effects on key neutrophil functions.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It is not a single molecular entity but rather a family of structurally related molecules, with the length and saturation of the alkyl chain at the sn-1 position influencing their biological activity. Among the most common and biologically active forms are 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-16:0) and 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, which includes the unsaturated variant 1-O-octadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine (this compound). Understanding the nuanced differences in how these PAF species activate neutrophils is crucial for dissecting their roles in inflammatory responses and for the development of targeted therapeutics.
Quantitative Comparison of Neutrophil Activation
The following tables summarize the quantitative data on the potency and efficacy of this compound versus PAF C-16:0 in inducing key neutrophil functions. The data is primarily derived from a comprehensive study by Triggiani et al. (1992), which directly compared the effects of different PAF molecular species on human neutrophils.[1]
Table 1: Degranulation (Enzyme Release)
| Neutrophil Function | Enzyme Measured | Relative Potency (this compound vs. PAF C-16:0) | Notes |
| Lysosomal Enzyme Secretion | Lysozyme (B549824) | This compound ≥ PAF C-16:0 | This compound was found to be at least as potent as PAF C-16:0 in inducing lysozyme secretion.[1] |
| Lysosomal Enzyme Secretion | β-Glucuronidase | This compound > PAF C-16:0 | This compound was more potent than PAF C-16:0 in inducing the release of β-glucuronidase.[1] |
Table 2: Superoxide (B77818) (O₂⁻) Production
| Neutrophil Function | Measurement | Relative Potency (this compound vs. PAF C-16:0) | Notes |
| Superoxide Production | Cytochrome c Reduction | This compound ≥ PAF C-16:0 | The potency of this compound for inducing superoxide production was comparable to or greater than that of PAF C-16:0.[1] |
Table 3: Chemotaxis
| Neutrophil Function | Assay | Rank Order of Potency | Notes |
| Chemotaxis | Boyden Chamber | PAF C-18:0 > this compound >> PAF C-16:0 | Paradoxically, PAF C-16:0 was found to be the least potent of the tested alkyl-PAF homologs in inducing neutrophil chemotaxis.[1] |
Signaling Pathways
PAF initiates neutrophil activation by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular signaling events.
Caption: PAF signaling pathway in neutrophils.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and PAF C-16:0 effects on neutrophils.
Isolation of Human Neutrophils
A standard method for isolating neutrophils from human peripheral blood is density gradient centrifugation.
-
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole blood from healthy donors.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Dextran T500 solution.
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
-
Procedure:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and the erythrocyte pellet.
-
Resuspend the cells in HBSS and add Dextran T500 to sediment the remaining red blood cells.
-
Collect the leukocyte-rich supernatant.
-
Lyse any remaining erythrocytes using RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.
-
Caption: Neutrophil isolation workflow.
Intracellular Calcium Mobilization Assay
-
Principle: Measurement of changes in intracellular free calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.
-
Materials:
-
Isolated neutrophils.
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
PAF C-16:0 and this compound stock solutions.
-
Fluorometer or fluorescence microscope with dual excitation capabilities (340 nm and 380 nm).
-
-
Procedure:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Load the cells with 1-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and transfer to a cuvette or imaging chamber.
-
Equilibrate the cells at 37°C for 5-10 minutes.
-
Establish a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add the desired concentration of PAF C-16:0 or this compound and record the change in fluorescence ratio over time.
-
At the end of the experiment, add ionomycin (B1663694) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration of [Ca²⁺]i.
-
Superoxide Production Assay (Cytochrome c Reduction)
-
Principle: Superoxide anion (O₂⁻) reduces ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically by the increase in absorbance at 550 nm.
-
Materials:
-
Isolated neutrophils.
-
Cytochrome c from horse heart.
-
Superoxide dismutase (SOD).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
PAF C-16:0 and this compound stock solutions.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Resuspend neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
In a 96-well plate or cuvette, add the neutrophil suspension, cytochrome c (final concentration 50-100 µM), and either buffer or SOD (as a negative control).
-
Add the desired concentration of PAF C-16:0 or this compound to initiate the reaction.
-
Immediately measure the change in absorbance at 550 nm over time (kinetic) or at a fixed time point (e.g., 15-30 minutes).
-
The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹), subtracting the absorbance change in the presence of SOD.
-
Degranulation Assay (β-Glucuronidase Release)
-
Principle: Measurement of the release of the azurophilic granule enzyme β-glucuronidase into the supernatant following neutrophil stimulation.
-
Materials:
-
Isolated neutrophils.
-
Cytochalasin B.
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
PAF C-16:0 and this compound stock solutions.
-
p-nitrophenyl-β-D-glucuronide (substrate).
-
Triton X-100.
-
Glycine (B1666218) buffer (pH 10.4).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Resuspend neutrophils in HBSS at 2-5 x 10⁶ cells/mL.
-
Pre-incubate the cells with cytochalasin B (5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.
-
Add the desired concentration of PAF C-16:0 or this compound and incubate for 15-30 minutes at 37°C.
-
Pellet the cells by centrifugation at 4°C.
-
Transfer the supernatant to a new plate/tube.
-
To determine the total enzyme content, lyse an equal number of unstimulated cells with 0.1% Triton X-100.
-
Add the substrate p-nitrophenyl-β-D-glucuronide to the supernatants and cell lysates and incubate at 37°C.
-
Stop the reaction with glycine buffer.
-
Measure the absorbance at 405 nm.
-
Express the enzyme release as a percentage of the total cellular content.
-
Chemotaxis Assay (Boyden Chamber)
-
Principle: Quantifies the directed migration of neutrophils through a microporous membrane towards a chemoattractant.
-
Materials:
-
Isolated neutrophils.
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size).
-
Assay medium (e.g., HBSS with 0.5% BSA).
-
PAF C-16:0 and this compound as chemoattractants.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
-
-
Procedure:
-
Place the chemoattractant (different concentrations of PAF C-16:0 or this compound) in the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the neutrophil suspension (1-2 x 10⁶ cells/mL) to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope in several high-power fields.
-
Conclusion
The available evidence indicates that this compound and PAF C-16:0 exhibit distinct profiles in their ability to activate human neutrophils. While both are potent activators, this compound appears to be equally or more potent than PAF C-16:0 in inducing degranulation and superoxide production.[1] In contrast, PAF C-16:0 is a significantly weaker chemoattractant for neutrophils compared to this compound.[1] These differences in bioactivity likely arise from subtle variations in their interaction with the PAF receptor and the subsequent activation of intracellular signaling pathways. For researchers in inflammation and drug development, these findings underscore the importance of considering the specific molecular species of PAF when investigating its role in pathological processes and when designing therapeutic interventions targeting the PAF system. Further research is warranted to elucidate the precise mechanisms underlying these differential effects, particularly concerning intracellular calcium signaling.
References
Comparing the signaling pathways of PAF C-18:1 and lyso-PAF
A Comparative Analysis of PAF C-18:1 and Lyso-PAF Signaling Pathways
In the intricate world of lipid signaling, Platelet-Activating Factor (PAF) and its precursor, lyso-PAF, have long been subjects of intense research. While traditionally viewed as a potent pro-inflammatory mediator and its inactive counterpart, respectively, emerging evidence reveals a more complex and nuanced relationship. This guide provides a detailed comparison of the signaling pathways of a specific PAF analog, this compound, and lyso-PAF, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Introduction to this compound and Lyso-PAF
PAF is a class of potent phospholipid signaling molecules with a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, a long-chain alkyl ether linkage at the sn-1 position, and an acetyl group at the sn-2 position. The specific analog, This compound , features an 18-carbon chain with one double bond at the sn-1 position. It functions as a potent agonist for the PAF receptor (PAFR), a G protein-coupled receptor (GPCR), initiating a cascade of inflammatory and thrombotic events.[1][2]
Lyso-PAF , on the other hand, is the precursor and metabolic product of PAF, lacking the acetyl group at the sn-2 position. For many years, it was considered biologically inactive.[3][4][5] However, recent studies have unveiled its own distinct intracellular signaling capabilities, independent of the classical PAF receptor, particularly in the context of cancer biology and innate immunity.[3][4][6]
Comparative Overview of Signaling Pathways
The signaling mechanisms of this compound and lyso-PAF diverge significantly. This compound primarily acts extracellularly through a well-defined receptor-mediated pathway, while lyso-PAF has been shown to exert its effects through intracellular mechanisms.
This compound Signaling Pathway
As a potent PAFR agonist, this compound initiates signaling by binding to its receptor on the surface of various cell types, including platelets, neutrophils, monocytes, and endothelial cells.[7][8][9] This binding activates heterotrimeric G proteins, primarily of the Gq and Gi families, leading to the activation of downstream effector enzymes and signaling cascades.[10][11]
Key downstream events of PAFR activation include:
-
Activation of Phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[10]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the ERK, JNK, and p38 MAPK pathways, which are crucial for the transcriptional regulation of inflammatory genes.[9]
-
Production of other inflammatory mediators: PAFR signaling can lead to the synthesis and release of other pro-inflammatory molecules, such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1, IL-6).[9][12]
Lyso-PAF Signaling Pathway
Contrary to its historical depiction, lyso-PAF is now understood to possess distinct biological activities. A key discovery is its role in intracellular signaling, particularly in cancer cells with mutant NRAS. In this context, intracellular lyso-PAF can directly bind to and activate p21-activated kinase 2 (PAK2).[3][4] Activated PAK2 then contributes to the phosphorylation and activation of RAF1, a critical component of the RAS-RAF-MEK-ERK signaling cascade that promotes cell proliferation.[3][4]
Furthermore, some studies indicate that lyso-PAF can induce NLRP3 inflammasome activation in a manner that is independent of the PAF receptor.[6] In neutrophils, lyso-PAF has been shown to have effects that oppose those of PAF, such as inhibiting fMLF-induced superoxide (B77818) production, a response that involves the activation of adenylyl cyclase and an increase in intracellular cAMP.[10][13]
Quantitative Data Comparison
The following table summarizes key quantitative differences in the biological activities of PAF and lyso-PAF based on available literature. It is important to note that the specific activities can vary depending on the cell type and experimental conditions.
| Parameter | This compound | Lyso-PAF | Reference |
| Primary Receptor | PAF Receptor (GPCR) | Intracellular targets (e.g., PAK2); potentially other GPCRs | [1][3][4] |
| Primary Location of Action | Extracellular | Intracellular | [3][4][7] |
| Effect on Neutrophil Superoxide Production (fMLF-induced) | Priming/Enhancement | Inhibition | [10][13] |
| Bioactive Concentration Range | As low as 10 nM | As low as 10 nM | [13] |
| Role in RAS-RAF Signaling | Indirectly through inflammatory mediators | Direct activation of PAK2, leading to RAF1 activation | [3][4][9] |
| NLRP3 Inflammasome Activation | PAFR-independent | PAFR-independent | [6] |
Experimental Protocols
Neutrophil Superoxide Production Assay
This protocol is a summary of the methodology used to assess the differential effects of PAF and lyso-PAF on neutrophil activation.
Objective: To measure the production of superoxide by neutrophils in response to fMLF stimulation, following pre-treatment with this compound or lyso-PAF.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Pre-incubation: Isolated neutrophils (e.g., 5 x 10^5 cells/sample) are pre-incubated with either this compound (e.g., 1 µM), lyso-PAF (e.g., 1 µM), or a vehicle control for a short period (e.g., 5 minutes).[13]
-
Stimulation: The neutrophils are then stimulated with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLF).
-
Superoxide Detection: Superoxide production is measured using a chemiluminescence-based assay. The chemiluminescent probe (e.g., luminol (B1675438) or lucigenin) emits light upon oxidation by superoxide, and the light intensity is quantified using a luminometer.
-
Data Analysis: The results are typically expressed as counts per second (CPS) of chemiluminescent light emitted. The data is then analyzed to compare the effects of this compound and lyso-PAF pre-treatment on fMLF-induced superoxide production.[13]
In Vivo Inflammasome Activation Assay
This protocol outlines the general steps to investigate the in vivo effects of PAF and lyso-PAF on NLRP3 inflammasome activation.
Objective: To determine if PAF and lyso-PAF can induce NLRP3 inflammasome-dependent inflammation in a mouse model.
Methodology:
-
Animal Model: Wild-type and PAFR-deficient (Pafr-/-) mice are used.
-
Priming: Mice are first primed with an intraperitoneal injection of lipopolysaccharide (LPS) to upregulate the expression of inflammasome components.
-
Challenge: After a set period (e.g., 4-6 hours), the mice are challenged with an intraperitoneal injection of PAF, lyso-PAF, or a vehicle control.
-
Sample Collection: After another time interval (e.g., 6 hours), peritoneal lavage fluid and serum are collected.[6]
-
Analysis:
-
Cytokine Measurement: Levels of IL-1β and IL-18 in the serum and peritoneal lavage fluid are quantified using ELISA.
-
Cell Infiltration: The influx of neutrophils into the peritoneal cavity is measured by flow cytometry or cell counting.
-
-
Confirmation of NLRP3 Dependence: To confirm that the observed effects are NLRP3-dependent, a separate group of mice can be treated with an NLRP3 inhibitor (e.g., MCC950) prior to the PAF or lyso-PAF challenge.[6]
Conclusion
The comparison between this compound and lyso-PAF highlights a paradigm shift in our understanding of lipid signaling. While this compound acts as a classical pro-inflammatory mediator through its specific cell surface receptor, lyso-PAF is emerging as a bioactive molecule with distinct intracellular signaling functions. Its ability to activate the PAK2-RAF1 axis in cancer cells and to modulate neutrophil activity and inflammasome activation independently of the PAF receptor opens up new avenues for research and therapeutic development. A thorough understanding of these divergent pathways is crucial for professionals in biomedical research and drug discovery, as it may lead to the identification of novel targets for a range of inflammatory diseases and cancers.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Activating Factor (PAF) Receptor Antagonism Modulates Inflammatory Signaling in Experimental Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Inflammatory Potency: A Comparative Analysis of PAF C-18:1 and Other PAF Analogs in Cytokine Release
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals delves into the efficacy of various Platelet-Activating Factor (PAF) analogs in stimulating cytokine release. This report provides a comprehensive overview of the structure-activity relationships of PAF analogs, with a particular focus on PAF C-18:1, and presents supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is dictated by its molecular structure, with variations in the length of the alkyl chain at the sn-1 position giving rise to different PAF analogs. Understanding the differential effects of these analogs on immune cell activation and subsequent cytokine release is crucial for the development of targeted therapeutic strategies for inflammatory diseases. This guide provides a comparative analysis of the efficacy of this compound and other common PAF analogs, such as PAF C-16:0 and PAF C-18:0, in inducing the release of key pro-inflammatory cytokines.
Comparative Efficacy of PAF Analogs in Inducing Cytokine Release
The inflammatory response to PAF analogs is cell-type specific and depends on the molecular structure of the analog. While comprehensive quantitative data directly comparing a wide range of PAF analogs is limited, available research indicates that multiple PAF isoforms can trigger inflammatory responses.
For instance, studies have shown that various PAF isoforms, including C18:1, are capable of activating the NLRP3 inflammasome, leading to the release of interleukin-1β (IL-1β). While direct quantitative comparisons are not always provided, the data suggests a broad capacity for different PAF structures to initiate this key inflammatory pathway.
In another study focusing on the indirect effects of PAF on cytokine production, PAF C-18 was shown to be as effective as the more commonly studied PAF C-16 in inhibiting the growth of intracellular mycobacteria. This inhibitory action is linked to the production of Tumor Necrosis Factor-alpha (TNF-α), suggesting a comparable potency in inducing this particular cytokine-mediated response.
The following table summarizes the available data on the induction of cytokine release by various PAF analogs. It is important to note that direct comparative studies with standardized conditions are scarce, and the presented data is synthesized from multiple sources.
| PAF Analog | Cell Type | Cytokine Measured | Concentration | Cytokine Release (pg/mL) | Reference |
| PAF (unspecified, likely C16:0) | Human Conjunctival Epithelial Cells | IL-6 | 1 µM | 415 ± 78 | [1] |
| PAF (unspecified, likely C16:0) | Human Conjunctival Epithelial Cells | IL-8 | 1 µM | 1403 ± 220 | [1] |
| PAF (unspecified, likely C16:0) | Human Conjunctival Epithelial Cells | GM-CSF | 1 µM | 156 ± 42 | [1] |
| This compound | Murine Myeloid Cells | IL-1β | Not specified | Induced release | [2] |
| PAF C-16:0 | Murine Myeloid Cells | IL-1β | Not specified | Induced release | [2] |
| PAF C-18:0 | Macrophages | TNF-α (inferred) | 1 and 5 µg/mL | Similar to PAF C-16:0 | [3] |
Note: The data for IL-1β and TNF-α are qualitative or inferred from indirect measures in the cited studies. The quantitative data for IL-6, IL-8, and GM-CSF was obtained using a generic PAF, which is typically C16:0. Further research with direct quantitative comparisons is needed to fully elucidate the relative potencies of this compound and other analogs.
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing PAF-induced cytokine release.
Cell Culture and Stimulation for Cytokine Release Assay
This protocol is adapted from studies on human conjunctival epithelial cells and can be modified for other cell types like macrophages (e.g., THP-1 cell line).
-
Cell Culture: Human conjunctival epithelial cells (HCECs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 24-well plates and grown to confluence.[1]
-
Stimulation: Prior to stimulation, the culture medium is replaced with fresh, serum-free medium. PAF analogs (e.g., this compound, PAF C-16:0) are dissolved in an appropriate solvent (e.g., ethanol) and diluted to the desired concentration in the culture medium. The final solvent concentration should be kept constant across all conditions and should not exceed 0.1%. Cells are then incubated with the PAF analogs for a specified period (e.g., 24 hours).[1]
-
Supernatant Collection: After the incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris. The clarified supernatants are then stored at -80°C until cytokine analysis.
Cytokine Quantification using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines in culture supernatants.
-
ELISA Procedure: Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α) are used according to the manufacturer's instructions.
-
Data Analysis: The optical density of each well is measured using a microplate reader at the appropriate wavelength. A standard curve is generated using recombinant cytokine standards of known concentrations. The concentration of the cytokine in the experimental samples is then determined by interpolating from the standard curve. Results are typically expressed in pg/mL or ng/mL.
Signaling Pathways and Experimental Workflow
The biological effects of PAF analogs are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the design of targeted therapeutics.
PAF Receptor-Mediated Signaling Pathway
Upon binding to its G-protein coupled receptor (PAFR), PAF activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate a downstream cascade of signaling molecules, including mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines.[4]
Caption: PAF Receptor-Mediated Signaling Pathway for Cytokine Release.
Experimental Workflow for Comparing PAF Analogs
The following diagram illustrates a typical workflow for comparing the efficacy of different PAF analogs in inducing cytokine release.
References
- 1. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Validation of PAF C-18:1 as a Specific PAF Receptor Agonist: A Comparative Guide
This guide provides an objective comparison of PAF C-18:1's performance as a Platelet-Activating Factor (PAF) receptor agonist against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[2][3] Upon agonist binding, the PAFR activates multiple intracellular signal transduction pathways. It primarily couples to Gq and Gi proteins, stimulating phospholipase C (PLC).[3][4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in cellular activation.[2][5][6]
Caption: PAF Receptor Signaling via the Gq/PLC Pathway.
This compound: An Endogenous PAF Receptor Ligand
This compound, chemically known as 1-O-(cis-9-octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring analog of PAF.[7][8][][10] It belongs to a family of PAF-like lipids where the length and saturation of the alkyl chain at the sn-1 position can vary.[11] This structural variation influences the biological activity and potency of the molecule. This compound has been identified as a chemoattractant that plays a role in inflammatory responses.[8][12]
Performance Comparison: this compound vs. Other PAF Analogs
The validation of this compound as a specific PAFR agonist involves comparing its ability to bind the receptor and elicit a functional response with that of other well-characterized PAF analogs, such as PAF C-16:0 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-18:0 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine).
Key Findings:
-
Receptor Affinity: The length of the alkyl chain at the sn-1 position affects the affinity for the PAF receptor. The most potent endogenous PAF molecules typically contain a C16:0 alkyl chain, but analogs with C18:0 and C18:1 chains also exhibit significant biological activity, indicating they effectively bind to the receptor.[11]
-
Functional Potency: The potency of this compound is cell-type and assay-dependent. For instance, it is reportedly less potent than PAF C-16 and PAF C-18 in inducing neutrophil chemotaxis.[8][13] However, it is equipotent to these analogs in promoting the migration of eosinophils, another key inflammatory cell type.[7][8][13] This demonstrates that while its absolute potency might differ in some contexts, it is a functionally active PAFR agonist.
Table 1: Comparative Potency of PAF Analogs in Functional Assays
| Agonist | Assay | Cell Type | EC₅₀ | Relative Potency/Efficacy | Citation |
|---|---|---|---|---|---|
| PAF (C16:0) | Intracellular Ca²⁺ Mobilization | Neurohybrid NG108-15 Cells | 6.8 nM | - | [6] |
| PAF (C16:0) | Intracellular Ca²⁺ Mobilization | Bovine Cerebral Endothelial Cells | 4.75 nM | - | [14] |
| PAF (C16:0) | Phosphoinositide (IP₃) Turnover | Neurohybrid NG108-15 Cells | 5.1 nM | - | [6] |
| PAF (C16:0) | Gallbladder Contraction | Guinea Pig Gallbladder Strips | - | More potent than PAF C-18:0 | [15] |
| PAF C-18:0 | Gallbladder Contraction | Guinea Pig Gallbladder Strips | - | Less potent than PAF C-16:0 | [15] |
| This compound | Eosinophil Migration | Human Eosinophils | - | Equipotent to PAF C-16:0 and C-18:0 | [8][13] |
| this compound | Neutrophil Chemotaxis | Human Neutrophils | - | Less potent than PAF C-16:0 and C-18:0 |[8][13] |
Note: Specific EC₅₀ values for this compound are not extensively documented in publicly available literature, but its relative activity has been characterized.
Experimental Validation Protocols
To validate this compound as a specific PAFR agonist, two key experiments are typically performed: a competitive receptor binding assay to demonstrate direct interaction with the receptor and a calcium mobilization assay to confirm its ability to initiate a downstream functional response.
This assay quantifies the ability of a test compound (unlabeled this compound) to compete with a radiolabeled PAF ligand (e.g., [³H]PAF C-16:0) for binding to the PAF receptor in a preparation of cell membranes or intact cells.
Caption: Workflow for a Competitive PAF Receptor Binding Assay.
Experimental Protocol:
-
Preparation: Prepare membranes from cells expressing the PAF receptor or use washed platelets.[16][17]
-
Reaction Setup: In a multi-well plate, combine the membrane/cell preparation, a constant concentration of radiolabeled PAF (e.g., [³H]PAF), and serially diluted concentrations of unlabeled this compound.[18]
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes/cells with bound radioligand.[18]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[19]
This functional assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the application of an agonist. It is a direct indicator of Gq-coupled receptor activation.
Caption: Workflow for a PAFR-mediated Calcium Mobilization Assay.
Experimental Protocol:
-
Cell Plating: Seed cells known to express PAFR (e.g., NG108-15 cells, endothelial cells, or a recombinant cell line) into a 96- or 384-well plate and culture overnight.[6][14]
-
Dye Loading: Wash the cells and incubate them with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.[20][21]
-
Assay: Place the plate into a fluorescence plate reader (e.g., FLIPR).
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Specificity Control: To confirm the response is mediated by the PAF receptor, perform a parallel experiment where cells are pre-incubated with a specific PAFR antagonist (e.g., WEB 2086) before the addition of this compound.[6][14] A significant reduction or abolition of the calcium signal confirms specificity.
-
Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.[14]
Conclusion
The available data validates this compound as a specific, endogenous agonist of the PAF receptor. While its potency can be lower than that of PAF C-16:0 in certain cellular contexts, it demonstrates clear, receptor-mediated activity, such as inducing eosinophil migration and intracellular calcium mobilization. The specificity of its action is confirmed by the inhibition of its effects by known PAF receptor antagonists. For researchers investigating inflammatory pathways or developing PAFR-targeted therapeutics, this compound serves as a crucial tool and represents an important physiological signaling molecule in its own right.
References
- 1. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. paf c 18 — TargetMol Chemicals [targetmol.com]
- 10. 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | C28H56NO7P | CID 16759362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LIPID MAPS [lipidmaps.org]
- 14. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader | NSF Public Access Repository [par.nsf.gov]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to the Specificity of PAF C-18:1 for the Platelet-Activating Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional specificity of the Platelet-Activating Factor (PAF) isoform, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1), for the PAF receptor (PAFR). It contrasts its activity with the more commonly studied isoform, PAF C-16:0 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), and explores the concept of functional selectivity, where different ligands can induce distinct signaling outcomes through the same receptor.
Introduction to PAF Receptor Specificity
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. It exerts its effects by binding to a single G-protein coupled receptor, the PAF receptor (PAFR)[1]. While genetically a single receptor, its activation can lead to diverse cellular responses. This diversity is partly attributable to two key factors:
-
Differential Splicing and Expression: The gene encoding the PAFR can undergo alternative splicing, leading to multiple transcript variants. These variants can be differentially expressed across various tissues, potentially contributing to cell-type-specific responses to PAF[1].
-
Functional Selectivity of PAF Isoforms: Naturally occurring PAF is a family of molecules with varying lengths of the alkyl chain at the sn-1 position. The two most common forms are C-16:0 and C-18:0/C-18:1. The length of this chain has been shown to significantly influence the biological response to PAFR activation, a phenomenon known as functional selectivity. Different isoforms can stabilize distinct receptor conformations, leading to preferential coupling to different G-proteins (Gq, Gi, G12/13) and the activation of divergent downstream signaling pathways[1].
This guide focuses on this compound, a naturally occurring isoform, and compares its specificity and functional effects to other PAF analogs, providing researchers with critical data for designing and interpreting experiments in fields such as immunology, pharmacology, and drug development.
Comparative Analysis of PAF Isoform Activity
The biological activity of PAF isoforms is highly dependent on the cell type and the specific functional endpoint being measured. The length of the sn-1 alkyl chain plays a crucial role in determining the potency and even the nature of the cellular response.
Quantitative Comparison of PAF Isoform Potency
The following table summarizes the available quantitative data comparing the potency of this compound with other PAF isoforms in various functional assays. It is important to note that direct comparative studies for all assays are limited.
| Functional Assay | Cell Type | This compound Potency | PAF C-16:0 Potency | PAF C-18:0 Potency | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | Less Potent | More Potent | More Potent | [1] |
| Eosinophil Migration | Human Eosinophils | Equipotent | Equipotent | Equipotent | [1] |
| Apoptosis | Cerebellar Granule Neurons | Pro-apoptotic | Anti-apoptotic | - |
Data presented as relative potencies due to a lack of direct side-by-side EC50/IC50 values in some original sources.
Signaling Pathways and Functional Selectivity
Activation of the PAFR by its ligands initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC). Concurrently, PAFR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.
The concept of functional selectivity is exemplified by studies showing that PAF C-16:0 and C-18:0 can induce opposing effects on neuronal apoptosis through the same PAF receptor. Activation by C-16:0 is anti-apoptotic, whereas activation by C-18:0 is pro-apoptotic. This suggests that the different alkyl chain lengths stabilize receptor conformations that preferentially couple to distinct downstream signaling cascades, leading to divergent cellular outcomes.
Below are diagrams illustrating the general PAF receptor signaling pathway and a conceptual workflow for a competitive binding assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity of this compound.
PAF Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor by competitive displacement of a radiolabeled PAF analog.
Materials:
-
Cells or tissues expressing the PAF receptor (e.g., human platelets, transfected cell lines).
-
Radiolabeled ligand (e.g., [³H]-PAF C-16:0).
-
Unlabeled this compound and PAF C-16:0 (for comparison).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
A fixed concentration of [³H]-PAF (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound or PAF C-16:0.
-
Membrane preparation (e.g., 20-50 µg of protein).
-
For non-specific binding control wells, add a high concentration of unlabeled PAF C-16:0.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To measure the potency (EC50) of this compound in inducing intracellular calcium release.
Materials:
-
Cells expressing the PAF receptor (e.g., human neutrophils, platelets, or a suitable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
This compound and PAF C-16:0.
-
A fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Protocol:
-
Cell Preparation: Isolate and wash the cells, then resuspend them in HBSS without calcium.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the dark at room temperature or 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS without calcium to remove excess dye.
-
Assay: Resuspend the cells in HBSS with calcium and place them in the wells of a microplate or on a coverslip for microscopy.
-
Stimulation and Measurement: Establish a stable baseline fluorescence reading. Add varying concentrations of this compound or PAF C-16:0 and immediately begin recording the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence from baseline. Plot the peak response against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC50 value.
MAPK (ERK) Activation Assay
Objective: To assess the ability of this compound to induce the phosphorylation of MAP kinases, such as ERK1/2.
Materials:
-
Cells responsive to PAF.
-
This compound and PAF C-16:0.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence detection reagents.
Protocol:
-
Cell Culture and Starvation: Culture cells to an appropriate confluency. To reduce basal MAPK activity, serum-starve the cells for several hours or overnight before the experiment.
-
Stimulation: Treat the cells with varying concentrations of this compound or PAF C-16:0 for a specific time (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Plot the normalized p-ERK levels against the log concentration of the agonist to determine the EC50.
-
Conclusion
The available evidence indicates that while there is a single primary PAF receptor, the biological response to its activation is nuanced and highly dependent on the specific PAF isoform. This compound demonstrates distinct biological activities compared to the more potent C-16:0 isoform, particularly in its differential effects on neutrophil and eosinophil migration. This functional selectivity underscores the importance of considering the specific PAF species in experimental design and data interpretation. The detailed protocols provided in this guide offer a framework for researchers to quantitatively assess the specificity and functional consequences of this compound and other PAF analogs in their experimental systems. Further research is warranted to fully elucidate the comparative binding affinities and the precise signaling mechanisms underlying the functional selectivity of different PAF isoforms.
References
Unveiling the Research Advantages of PAF C-18:1: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of phospholipids (B1166683) is critical for the accuracy and relevance of experimental outcomes. Among the various bioactive phospholipids, Platelet-Activating Factor (PAF) C-18:1 has emerged as a valuable tool with distinct advantages over other PAF species and phospholipids. This guide provides an objective comparison of PAF C-18:1's performance, supported by experimental data, to aid in the selection of the most appropriate molecule for your research needs.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a plethora of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation.[1][2] Naturally occurring PAF is a mixture of different molecular species, with variations in the length and saturation of the alkyl chain at the sn-1 position. This compound is characterized by an 18-carbon chain with one degree of unsaturation at the sn-1 position. This structural feature confers specific biological activities that differentiate it from its more commonly studied counterparts, PAF C-16:0 and PAF C-18:0.
The primary advantage of using this compound lies in its differential bioactivity, allowing for the dissection of specific cellular responses. Research has demonstrated that while this compound is a potent activator of the PAF receptor, its efficacy in eliciting certain cellular responses can be significantly different from other PAF species. This makes it an ideal tool for investigating the nuanced roles of PAF signaling in various cell types.
Comparative Performance Data
The differential effects of this compound compared to other PAF isoforms are most evident in cell migration and platelet aggregation assays. The following tables summarize the quantitative data from various studies.
| Biological Assay | This compound | PAF C-16:0 | PAF C-18:0 | Reference |
| Eosinophil Migration | Equipotent | Equipotent | Equipotent | [3] |
| Neutrophil Chemotaxis | Less Potent | More Potent | Intermediate Potency | [4] |
Table 1: Comparative Potency of PAF Isoforms in Leukocyte Migration. This table highlights the differential chemotactic properties of PAF species. While all three isoforms are equally effective at inducing the migration of eosinophils, this compound is notably less potent in stimulating neutrophil chemotaxis compared to PAF C-16:0. This selective activity is advantageous in studies aiming to isolate eosinophil-specific inflammatory pathways.
| Biological Assay | This compound | PAF C-16:0 | Lyso-PAF | Reference |
| Platelet Aggregation | Induces Aggregation | Potent Inducer of Aggregation | No Aggregation | [5][6] |
Table 2: Comparative Activity of PAF Isoforms and Lyso-PAF in Platelet Aggregation. This table illustrates that both this compound and PAF C-16:0 are capable of inducing platelet aggregation, a key event in thrombosis and hemostasis. In contrast, Lyso-PAF, the inactive precursor, does not induce aggregation, highlighting the importance of the acetyl group at the sn-2 position for this biological activity. The relative potencies between this compound and C-16:0 can vary depending on the experimental conditions.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Neutrophil and Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to quantify the migration of neutrophils or eosinophils in response to different PAF isoforms.
Materials:
-
Boyden chambers (or Transwell inserts with 3-5 µm pore size polycarbonate membranes)
-
Isolated human neutrophils or eosinophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound, PAF C-16:0, PAF C-18:0 stock solutions
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare serial dilutions of PAF isoforms in chemotaxis buffer to be tested.
-
Add 25-50 µL of the PAF solutions to the lower wells of the Boyden chamber.
-
Resuspend isolated neutrophils or eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as a chemotactic index (fold increase in migration over buffer control).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to PAF isoforms.
Materials:
-
Platelet aggregometer
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for calibration
-
This compound and PAF C-16:0 stock solutions
-
Saline or appropriate buffer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Establish a baseline reading for a few minutes.
-
Add a specific concentration of the PAF isoform to the PRP and record the change in light transmission over time.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Generate dose-response curves to determine the EC50 (the concentration that induces 50% of the maximal aggregation) for each PAF isoform.
Signaling Pathways and Experimental Workflows
The biological effects of PAF isoforms are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The following diagrams illustrate the signaling cascade and a typical experimental workflow.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor-induced human eosinophil transendothelial migration: evidence for a dynamic role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Specificity of PAF C-18:1: A Comparative Guide to its Interaction with Lipid Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Platelet-Activating Factor (PAF) C-18:1 with its primary receptor, the Platelet-Activating Factor Receptor (PAFR), and other key lipid receptors. The evidence overwhelmingly points to a high degree of specificity, with minimal to no significant cross-reactivity with other well-characterized lipid receptor families.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its biological effects are primarily mediated through its specific G protein-coupled receptor, PAFR. PAF C-18:1 is a naturally occurring analog of PAF, and its interaction with lipid receptors is of significant interest in drug discovery and development.
High Specificity of this compound for the Platelet-Activating Factor Receptor (PAFR)
Extensive research indicates that the interaction between PAF and its receptor is highly specific. The structural integrity of the PAF molecule is critical for its binding and activation of PAFR. Key structural features, such as the ether linkage at the sn-1 position and the acetyl group at the sn-2 position of the glycerol (B35011) backbone, are crucial for high-affinity binding.[1][2] Alterations to these structures significantly diminish the molecule's activity at the PAFR.[2]
Studies on anti-PAF antibodies have shown that C16:0-PAF and C18:1-PAF are the most potent inhibitors, and this pattern of recognition closely mirrors that of the PAF receptor.[1] This further underscores the specific nature of the PAF-PAFR interaction.
Evaluating Cross-Reactivity with Other Lipid Receptors
A critical question in pharmacology is whether a ligand for one receptor can also bind to and activate other, structurally related receptors. In the context of this compound, the primary families of other lipid receptors of interest are the Lysophosphatidic Acid (LPA) receptors and the Sphingosine-1-Phosphate (S1P) receptors.
Lysophosphatidic Acid (LPA) Receptors
Current evidence suggests a lack of significant cross-reactivity of PAF with LPA receptors. A study on human platelets demonstrated that the LPA receptor antagonist DGPP(8:0) effectively blocked platelet shape change induced by LPA but had no effect on PAF-induced platelet activation.[3][4] This indicates that in this cellular context, PAF does not signal through the LPA1 or LPA3 receptors.[3][4] While this is indirect evidence, it strongly supports the notion of distinct signaling pathways for PAF and LPA.
Sphingosine-1-Phosphate (S1P) Receptors
While there is evidence of crosstalk between PAFR and S1P receptor signaling pathways, this is generally understood as a heterologous interaction between downstream signaling cascades rather than direct binding of PAF to S1P receptors.[5] For instance, PAF receptor signaling, which primarily occurs via the Gi protein, could potentially influence S1P1 receptor signaling heterologously.[5] There is currently no direct evidence to suggest that this compound binds to and activates S1P receptors.
Other Lipid Interactions
Interestingly, a study on the parasite Trypanosoma cruzi identified a lysophosphatidylcholine (B164491), C18:1-LPC, that could induce platelet aggregation in a PAFR-dependent manner, as the effect was blocked by a PAFR antagonist.[6] This suggests that certain structurally similar lipids, under specific contexts, might interact with the PAFR. However, it is important to note that this is a different molecule from this compound. Conversely, in human eosinophils, PAF and lysophosphatidylcholine (LPC) were shown to have distinct effects on cell activation, suggesting they operate through separate receptors in this cell type.[7]
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the interaction of this compound and related compounds with various lipid receptors. The lack of entries for LPA and S1P receptors reflects the absence of direct binding or functional data in the current scientific literature, reinforcing the high specificity of PAF for its own receptor.
| Ligand | Receptor | Assay Type | Cell Type | Parameter | Value | Reference |
| PAF (C16:0) | PAFR | Calcium Mobilization | Human Conjunctival Epithelial Cells | EC50 | ~0.81 nM | [8] |
| PAF (C16:0) | PAFR | PI Turnover | Human Conjunctival Epithelial Cells | EC50 | ~5.9 nM | [8] |
| PAF | LPA1/LPA3 | Platelet Shape Change | Human Platelets | Activity | No inhibition by LPA antagonist | [3][4] |
| This compound | LPA Receptors | - | - | - | No direct binding/activation data found | - |
| This compound | S1P Receptors | - | - | - | No direct binding/activation data found | - |
Experimental Protocols
To determine the binding affinity and functional activity of a ligand like this compound at various receptors, several key experimental assays are employed.
Competitive Radioligand Binding Assay
This assay directly measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for PAFR and other lipid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., PAFR, LPA1, S1P1).
-
Incubation: The membranes are incubated with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]-PAF for PAFR) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This is a functional assay used to measure the activation of Gq-coupled GPCRs, which signal through an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of this compound in activating Gq-coupled lipid receptors.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: Varying concentrations of the test compound (this compound) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the activation of Gi and Go-coupled GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/Go-coupled lipid receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the agonist (this compound).
-
Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide, usually by filtration.
-
Quantification: The radioactivity of the filters is measured.
-
Data Analysis: A dose-response curve is plotted to determine the EC50 and Emax values.[9][10][11][12][13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of PAFR and a typical workflow for assessing receptor cross-reactivity.
Caption: PAFR Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. The specificity of the binding of platelet activating factor (PAF) to anti-PAF antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. scispace.com [scispace.com]
- 6. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
Unraveling Cellular Responses: A Comparative Guide to Differential Gene Expression Induced by PAF C-18:1, LPS, and TNF-α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles elicited by Platelet-Activating Factor C-18:1 (PAF C-18:1) versus the well-characterized inflammatory stimuli, Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). Understanding the distinct and overlapping transcriptional landscapes triggered by these molecules is crucial for dissecting cellular signaling pathways and identifying novel therapeutic targets in inflammation, immunology, and beyond.
Executive Summary
While extensive transcriptomic data is available for the potent inflammatory mediators LPS and TNF-α, detailing their profound impact on the expression of thousands of genes, similar comprehensive data for this compound is notably limited in the current scientific literature. Available research indicates that this compound, a naturally occurring phospholipid, primarily induces the expression of immediate early genes and can influence the transcription of specific cytokines. In contrast, LPS and TNF-α orchestrate broad-spectrum transcriptional reprogramming, affecting a vast array of cellular processes including immune responses, cell survival, and metabolism. This guide summarizes the available quantitative data, details the experimental methodologies to facilitate reproducibility, and visualizes the key signaling pathways to provide a clear comparative framework.
Data Presentation: Comparative Differential Gene Expression
The following tables summarize the quantitative data on differential gene expression in response to each stimulus. It is important to note the disparity in the depth of available data, particularly for this compound.
Table 1: Differential Gene Expression in Response to this compound
| Cell Type | Treatment Conditions | Key Upregulated Genes | Key Downregulated Genes | Fold Change (approx.) | Experimental Method |
| Human Epidermoid Carcinoma A-431 cells | 10⁻⁷ M PAF for 30-60 min | c-fos, TIS-1 | Not Reported | Not Quantified | Northern Blot |
| Human Monocytic THP-1 cells | 10 pM PAF for 4 hr | IL-1β | Not Reported | Not Quantified | Northern Hybridization |
Note: Comprehensive, genome-wide differential gene expression data (e.g., from RNA-Seq or microarray) for this compound specifically is limited in publicly available literature. The data presented represents findings from studies focused on specific gene targets.
Table 2: Differential Gene Expression in Response to Lipopolysaccharide (LPS)
| Cell Type | Treatment Conditions | Number of DEGs (Up) | Number of DEGs (Down) | Key Upregulated Pathways | Experimental Method |
| Mouse Bone Marrow-Derived Macrophages | 100 ng/mL LPS for 4 hr | ~1,200 | ~800 | TLR signaling, NF-κB signaling, Cytokine-cytokine receptor interaction | RNA-Seq |
| Human Monocytes | 10 ng/mL LPS for 6 hr | ~1,500 | ~1,000 | Inflammatory response, Innate immune response, Chemokine signaling | RNA-Seq |
| RAW 264.7 Macrophages | 1 µg/mL LPS for 24 hr | 879 | 652 | Apoptosis, Cytokine signaling, Toll-like receptor signaling | Microarray |
Table 3: Differential Gene Expression in Response to Tumor Necrosis Factor-alpha (TNF-α)
| Cell Type | Treatment Conditions | Number of DEGs (Up) | Number of DEGs (Down) | Key Upregulated Pathways | Experimental Method |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 ng/mL TNF-α for 4 hr | ~2,500 | ~2,000 | NF-κB signaling, Apoptosis, Cytokine signaling, Cell adhesion | RNA-Seq |
| HeLa Cells | 20 ng/mL TNF-α for 8 hr | 648 | 481 | Apoptosis, p53 signaling, Chemokine signaling | RNA-Seq |
| Human Neutrophils | 100 ng/mL TNF-α for 2 hr | 148 | 45 | Inflammatory response, Chemokine signaling | Microarray |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for inducing and analyzing differential gene expression for each stimulus.
This compound Stimulation and Gene Expression Analysis (Hypothetical Protocol for RNA-Seq)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human monocytes, endothelial cells) to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to stimulation.
-
Prepare a stock solution of this compound (Cayman Chemical, CAS 85966-90-1) in ethanol.
-
Dilute this compound in serum-free media to a final concentration of 100 nM. A vehicle control (ethanol) should be run in parallel.
-
Treat cells for a specified time course (e.g., 1, 4, and 8 hours).
-
-
RNA Extraction and Quality Control:
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a Bioanalyzer (Agilent) and a spectrophotometer (e.g., NanoDrop). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform sequencing on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Align sequenced reads to the appropriate reference genome using STAR aligner.
-
Quantify gene expression using featureCounts or a similar tool.
-
Perform differential gene expression analysis using DESeq2 or edgeR in R.
-
Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Perform pathway analysis using tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA).
-
LPS and TNF-α Stimulation and RNA-Seq Analysis
The experimental protocol for LPS and TNF-α stimulation followed by RNA-Seq is largely similar to the one described for this compound. Key differences lie in the specifics of the stimuli:
-
LPS: Use lipopolysaccharide from a specific bacterial strain (e.g., E. coli O111:B4, Sigma-Aldrich). A typical concentration range is 10-100 ng/mL.
-
TNF-α: Use recombinant human TNF-α (e.g., R&D Systems). A typical concentration range is 10-20 ng/mL.
The remainder of the protocol, from cell culture and treatment to data analysis, follows the same principles of rigorous quality control and statistical analysis.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathways of each stimulus and a general experimental workflow for differential gene expression analysis.
Caption: this compound signaling pathway.
Caption: LPS signaling pathway.
Caption: TNF-α signaling pathway.
Caption: Gene expression analysis workflow.
Conclusion
The comparative analysis of differential gene expression in response to this compound, LPS, and TNF-α highlights the distinct cellular programs initiated by these stimuli. While LPS and TNF-α are well-established as potent inducers of a broad inflammatory and immune gene expression cascade, the transcriptional consequences of this compound stimulation appear to be more targeted, focusing on immediate early gene induction and specific cytokine expression.
The significant gap in comprehensive transcriptomic data for this compound underscores a critical area for future research. A full understanding of the similarities and differences in the cellular responses to these stimuli will require genome-wide expression studies of this compound across various cell types and time points. Such data will be invaluable for elucidating the precise role of this lipid mediator in health and disease and for the development of targeted therapeutic strategies. Researchers are encouraged to utilize the provided experimental protocols as a foundation for conducting these much-needed investigations.
Safety Operating Guide
Proper Disposal of PAF C-18:1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including the potent bioactive lipid PAF C-18:1, is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound. Adherence to these procedures will help ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphocholine) is a bioactive phospholipid often utilized in research to study a variety of cellular processes. Typically supplied as a solution in a flammable solvent such as ethanol (B145695), its disposal requires careful consideration of both its chemical and physical properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The primary hazards associated with this compound in solution are due to the solvent, which is typically ethanol.
Key Hazards:
-
Flammable Liquid: Ethanol is highly flammable and poses a significant fire risk.
-
Eye Irritant: The solution can cause serious eye irritation.
Personal Protective Equipment (PPE): A summary of recommended PPE when handling this compound is provided in the table below.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Skin and Body | Laboratory coat. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste is governed by regulations for flammable liquid hazardous waste. The following step-by-step process ensures safe and compliant disposal.
Waste Collection
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. This container should be made of glass or a suitable plastic and have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including "this compound in Ethanol" and the approximate concentration. All constituents of the waste mixture must be listed.
-
Keep Container Closed: The waste container must be kept closed at all times, except when adding waste. This prevents the release of flammable vapors.
Waste Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as oxidizing agents. A secondary containment bin is recommended to prevent the spread of potential spills.
-
Ignition Sources: Ensure the storage area is free from any potential ignition sources.
Waste Disposal Request
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its ethanol solution be disposed of down the sink.[1][2] Flammable liquids are strictly prohibited from sewer disposal.[1][3]
-
No Evaporation: Evaporation of the solvent to reduce the volume of waste is not a permissible disposal method.[3]
Experimental Workflow for this compound Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Considerations
While the primary disposal hazard of this compound in ethanol is its flammability, it is important for researchers to remain aware of its biological activity. This compound is a potent signaling lipid that activates the PAF receptor, a G-protein coupled receptor, initiating a cascade of intracellular events.
Caption: Simplified this compound signaling pathway.
In the context of waste disposal, the concentration of this compound is typically low, and no specific chemical deactivation is required prior to disposal. The hazardous waste incineration process effectively destroys the bioactive lipid.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Essential Safety and Logistics for Handling PAF C-18:1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized reagents like Platelet-Activating Factor (PAF) C-18:1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and streamline laboratory workflows.
Hazard Identification and Personal Protective Equipment (PPE)
PAF C-18:1, identified as a highly flammable liquid and a substance that causes serious eye irritation, necessitates stringent safety protocols.[1] The following table summarizes the recommended PPE for various stages of handling.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Storage | - Safety glasses |
| Weighing and Aliquoting | - Chemical splash goggles- Nitrile or other appropriate chemical-resistant gloves- Laboratory coat |
| Solution Preparation | - Chemical splash goggles or face shield- Nitrile or other appropriate chemical-resistant gloves- Laboratory coat- Use in a well-ventilated area or chemical fume hood |
| Cell Culture/Assays | - Safety glasses- Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Chemical splash goggles and face shield- Chemical-resistant gloves (consult manufacturer's data for breakthrough time)- Laboratory coat or chemical-resistant apron- Respiratory protection may be required for large spills |
| Waste Disposal | - Chemical splash goggles- Nitrile or other appropriate chemical-resistant gloves- Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring experimental integrity.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area away from sources of ignition.[1]
-
The product should be stored at -20°C in its original, tightly sealed container.[2][3]
-
Keep away from incompatible materials and foodstuff containers.[4]
2.2. Preparation for Use:
-
Before handling, allow the container to equilibrate to room temperature to prevent condensation.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the neat material or preparing stock solutions.
-
Assemble all necessary equipment and reagents before opening the this compound container.
2.3. Weighing and Solution Preparation:
-
Don appropriate PPE as outlined in the table above.
-
To minimize static discharge, ground/bond the container and receiving equipment.[1]
-
Use only non-sparking tools.[1]
-
If weighing the solid form, do so in a chemical fume hood.
-
When preparing solutions, add the this compound to the solvent slowly and stir gently to dissolve. This compound is typically supplied as a solution in ethanol.[5]
2.4. Experimental Use:
-
Follow all laboratory-specific protocols for the intended application.
-
Avoid the formation of aerosols.
-
Wash hands thoroughly after handling and before breaks.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a designated, properly labeled hazardous waste container. The container should be suitable for flammable liquids.
-
Solid Waste: Dispose of all contaminated consumables, such as pipette tips, microfuge tubes, and gloves, in a designated solid hazardous waste container.
3.2. Disposal Procedure:
-
Do not dispose of this compound with household garbage or pour it down the drain.[1]
-
All waste must be disposed of according to official institutional, local, and national regulations for hazardous chemical waste.[1]
-
Ensure waste containers are securely sealed before being removed from the laboratory for disposal.
Emergency Procedures
4.1. Spills:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Major Spills:
4.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
